1,2,3,4-Tetrahydroisoquinolin-7-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEDBFRQSKKEEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468967 | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72299-68-4 | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Characterization of 1,2,3,4-Tetrahydroisoquinolin-7-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroisoquinolin-7-amine is a heterocyclic amine belonging to the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a prevalent structural motif in a wide array of natural products and synthetic molecules, many of which exhibit significant biological activities.[1][2] This has made the THIQ nucleus a privileged structure in medicinal chemistry and drug discovery.[3][4] This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical and physical properties, synthesis, spectroscopic data, and potential biological activities, with a focus on its interaction with key neurotransmitter systems. This compound serves as a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[5]
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₉H₁₂N₂.[6] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 72299-68-4 | [6] |
| Molecular Formula | C₉H₁₂N₂ | [6] |
| Molecular Weight | 148.21 g/mol | [5] |
| Appearance | Off-white to brown powder or solid | [5] |
| Melting Point | 110-125 °C | [5] |
| InChI Key | VMEDBFRQSKKEEQ-UHFFFAOYSA-N | [6] |
| SMILES | C1CNCC2=C1C=CC(=C2)N | [6] |
Synthesis
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core can be achieved through several established methods, most notably the Pictet-Spengler and Bischler-Napieralski reactions.[3][7] A general synthetic workflow for obtaining a substituted THIQ is outlined below.
General Synthetic Workflow
Caption: General workflow for THIQ synthesis.
Experimental Protocol: Pictet-Spengler Reaction (Illustrative)
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.[8]
Materials:
-
β-(3-aminophenyl)ethylamine (or a suitable precursor that can be converted to the 7-amino derivative)
-
Formaldehyde (or other aldehyde/ketone)
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
Dissolve the β-arylethylamine in the anhydrous solvent.
-
Add the aldehyde or ketone to the solution.
-
Add the acid catalyst and stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 1,2,3,4-tetrahydroisoquinoline derivative.
Note: A specific, detailed protocol for the synthesis of this compound was not found in the searched literature. The above is a generalized procedure for the synthesis of the THIQ scaffold.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 148.21.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound are summarized in Table 2.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amine) | 3400-3250 | Two bands expected for a primary amine |
| C-H (aromatic) | 3100-3000 | Stretching vibrations |
| C-H (aliphatic) | 3000-2850 | Stretching vibrations |
| N-H (amine) | 1650-1580 | Bending vibration (scissoring) |
| C=C (aromatic) | 1600-1450 | Ring stretching vibrations |
| C-N (aromatic amine) | 1335-1250 | Stretching vibration |
| C-N (aliphatic amine) | 1250-1020 | Stretching vibration |
| N-H (amine) | 910-665 | Out-of-plane bending (wagging) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of this compound. While specific, assigned spectra for this exact compound were not found in the searched literature, expected chemical shift ranges for the different protons and carbons can be predicted based on the structure and data from similar compounds.[9][10][11]
Expected ¹H NMR Chemical Shifts:
-
Aromatic protons: Signals in the range of 6.5-7.5 ppm. The substitution pattern will lead to a specific splitting pattern.
-
-CH₂-N-CH₂- protons: Signals for the two methylene groups in the heterocyclic ring, likely in the range of 2.5-4.0 ppm.
-
-NH- proton (ring): A broad singlet, the chemical shift of which will be solvent-dependent.
-
-NH₂ protons (substituent): A broad singlet, the chemical shift of which will be solvent-dependent.
Expected ¹³C NMR Chemical Shifts:
-
Aromatic carbons: Signals in the range of 110-150 ppm.
-
Aliphatic carbons (-CH₂-): Signals in the range of 25-50 ppm.
Potential Biological Activities and Signaling Pathways
Derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have shown significant activity at various G protein-coupled receptors (GPCRs) and neurotransmitter transporters, suggesting that this compound may also interact with these targets.[12][13] The primary areas of interest are the dopaminergic and serotonergic systems.
Interaction with Dopamine Receptors
Several studies have highlighted the affinity of THIQ derivatives for dopamine receptors, particularly the D2 and D3 subtypes.[2][14] These receptors are crucial in regulating motor control, motivation, and reward.[15] The interaction of a ligand with these receptors can initiate a signaling cascade.
Caption: Hypothesized D2-like receptor signaling.
Interaction with Serotonin Receptors and Transporters
The serotonergic system is another likely target for this compound. THIQ derivatives have been shown to bind to various serotonin receptor subtypes, including 5-HT₁A, 5-HT₂A, and 5-HT₇.[13][16] Additionally, some derivatives act as triple reuptake inhibitors, blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Caption: Hypothesized 5-HT receptor signaling.
Neurotransmitter Reuptake Inhibition
The inhibition of neurotransmitter reuptake by blocking transporters like SERT, NET, and DAT leads to an increased concentration of the respective neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Neurotransmitter reuptake inhibition.
Conclusion
This compound is a compound of significant interest due to its structural relation to a class of biologically active molecules. While specific quantitative data on its biological activity and detailed experimental protocols for its synthesis and characterization are not extensively available in the public domain, its chemical properties and the known pharmacology of the THIQ scaffold strongly suggest its potential as a modulator of dopaminergic and serotonergic systems. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide serves as a foundational resource for researchers and scientists embarking on the study of this promising molecule.
References
- 1. rsc.org [rsc.org]
- 2. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE(14099-81-1) 1H NMR spectrum [chemicalbook.com]
- 4. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum [chemicalbook.com]
- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]
- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. science24.com [science24.com]
- 12. Structure-5-HT receptor affinity relationship in a new group of 7-arylpiperazynylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1,2,3,4-Tetrahydroisoquinolin-7-amine: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroisoquinolin-7-amine is a key heterocyclic amine that serves as a versatile building block in medicinal chemistry and drug discovery. Its rigid scaffold and the presence of a primary aromatic amine and a secondary aliphatic amine make it an attractive starting point for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, including experimental protocols and potential applications in neuroscience and pharmacology.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in synthetic and biological studies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 148.21 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to brown powder or solid | --INVALID-LINK--[1] |
| Melting Point | 110-125 °C | --INVALID-LINK--[1] |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While a complete set of assigned spectra for this specific compound is not publicly available, typical spectral features can be inferred from related structures and general principles of spectroscopy.
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR spectral data with peak assignments for this compound are not currently published. However, spectra for the parent compound, 1,2,3,4-tetrahydroisoquinoline, are available and can serve as a reference for interpreting the spectra of its derivatives.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary and secondary amines, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS): Mass spectral data, specifically from GC-MS analysis, is available for this compound, which would show the molecular ion peak corresponding to its molecular weight.
Synthesis and Reactivity
The most common and versatile method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
For the synthesis of this compound, a suitable starting material would be a phenylethylamine derivative with a protected amino group at the meta position, which is then deprotected after the formation of the tetrahydroisoquinoline ring.
The amino group at the 7-position and the secondary amine in the heterocyclic ring are the primary sites of reactivity, allowing for a wide range of chemical modifications to generate diverse libraries of compounds for drug discovery.
Biological Activity and Signaling Pathways
Derivatives of 1,2,3,4-tetrahydroisoquinoline are known to interact with various targets in the central nervous system, particularly monoamine neurotransmitter systems. While specific studies on this compound are limited, the core structure is a known pharmacophore for dopaminergic, serotonergic, and adrenergic receptors.
Potential Interactions with Monoamine Systems:
The modulation of these signaling pathways suggests that derivatives of this compound could have potential therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease, depression, and schizophrenia. Further research is needed to elucidate the specific interactions and functional effects of this compound on these and other biological targets.
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Potentiometric titration is a standard method for its determination.
Determination of Solubility by the Shake-Flask Method
Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a reliable technique for measuring the thermodynamic solubility of a compound.
Conclusion
This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutics targeting the central nervous system. This guide has provided a summary of its known physical and chemical properties, highlighted its potential biological activities, and outlined standard experimental protocols for the determination of key physicochemical parameters. Further detailed experimental characterization and biological evaluation are warranted to fully explore the therapeutic potential of this and related compounds.
References
Spectroscopic and Mass Spectrometric Analysis of 1,2,3,4-Tetrahydroisoquinolin-7-amine: A Technical Overview
Introduction
This technical guide provides a detailed overview of the spectroscopic and mass spectrometric data for 1,2,3,4-tetrahydroisoquinolin-7-amine. While direct experimental spectra for this specific compound are not widely available in public databases, this document presents predicted data based on the analysis of the parent compound, 1,2,3,4-tetrahydroisoquinoline, and the known effects of an amino substituent on the aromatic ring. This guide is intended for researchers, scientists, and professionals in drug development, offering a valuable resource for the characterization of this and related compounds.
Molecular Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₉H₁₂N₂[1]
-
Molecular Weight: 148.20 g/mol [1]
-
CAS Number: 72299-68-4[1]
Spectroscopic Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR data for this compound, alongside the experimental data for the parent compound, 1,2,3,4-tetrahydroisoquinoline, for comparative purposes.
¹H NMR Spectroscopy
Table 1: ¹H NMR Chemical Shift Data
| Proton Assignment | 1,2,3,4-Tetrahydroisoquinoline (Experimental) | This compound (Predicted) |
| H-1 | 4.05 ppm (s, 2H) | ~3.9-4.1 ppm (s, 2H) |
| H-3 | 3.16 ppm (t, J = 5.9 Hz, 2H) | ~3.0-3.2 ppm (t, 2H) |
| H-4 | 2.80 ppm (t, J = 5.9 Hz, 2H) | ~2.7-2.9 ppm (t, 2H) |
| Aromatic H (H-5, H-6, H-8) | 6.9-7.1 ppm (m, 3H) | H-5: ~6.8-7.0 ppm (d) H-6: ~6.4-6.6 ppm (dd) H-8: ~6.5-6.7 ppm (d) |
| NH (amine) | 2.15 ppm (s, 1H) | ~3.5-4.5 ppm (br s, 2H) |
| NH (tetrahydroisoquinoline) | - | ~1.5-2.5 ppm (br s, 1H) |
Note: Predicted shifts are estimations. Actual values may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Chemical Shift Data
| Carbon Assignment | 1,2,3,4-Tetrahydroisoquinoline (Experimental) | This compound (Predicted) |
| C-1 | 46.9 ppm | ~46-48 ppm |
| C-3 | 42.5 ppm | ~42-44 ppm |
| C-4 | 29.2 ppm | ~28-30 ppm |
| C-4a | 134.6 ppm | ~125-128 ppm |
| C-5 | 128.8 ppm | ~127-129 ppm |
| C-6 | 126.3 ppm | ~115-118 ppm |
| C-7 | 125.8 ppm | ~145-148 ppm (C-NH₂) |
| C-8 | 125.6 ppm | ~114-117 ppm |
| C-8a | 132.9 ppm | ~130-133 ppm |
Note: Predicted shifts are estimations and are influenced by the strong electron-donating effect of the amino group.
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight.
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₂N₂ |
| Molecular Weight | 148.1000 g/mol (exact mass)[1] |
| Expected M+ Peak | m/z 148 |
| Predicted Fragmentation | Common fragments would likely arise from the loss of groups from the tetrahydroisoquinoline core. A significant fragment would be expected at m/z 131, corresponding to the loss of the amino group from the aromatic ring, and at m/z 117, resulting from benzylic cleavage. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic and mass spectrometric data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and can affect chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to one peak per carbon.[3]
-
Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[3][4]
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[3]
-
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[5]
-
Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques.[6]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[8]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C9H12N2 | CID 11586323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. epfl.ch [epfl.ch]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. youtube.com [youtube.com]
- 8. fiveable.me [fiveable.me]
"discovery and isolation of 7-amino-substituted THIQs"
An In-Depth Technical Guide to the Discovery and Isolation of 7-Amino-Substituted Tetrahydroisoquinolines
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural alkaloids and synthetic molecules of pharmaceutical importance.[1][2] This privileged scaffold is associated with a wide spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The introduction of an amino substituent, particularly at the 7-position of the THIQ ring, offers a valuable handle for further structural modification and can significantly influence the molecule's pharmacological profile. This guide provides a comprehensive overview of the discovery, synthesis, and isolation of 7-amino-substituted THIQs, tailored for researchers and professionals in drug development.
The discovery of amino-substituted THIQs is intrinsically linked to synthetic strategies aimed at expanding the chemical diversity of this alkaloid family.[2] Early methods focused on classical reactions like the Pictet-Spengler condensation, while modern approaches increasingly utilize efficient multi-component reactions (MCRs) to generate complex THIQ derivatives in a single step.[1] These strategies allow for the systematic introduction of various substituents to probe structure-activity relationships (SAR).
Synthetic Strategies for Amino-Substituted THIQs
The synthesis of amino-substituted THIQs can be achieved through several methodologies. A particularly efficient approach is the one-pot, multi-component reaction, which combines multiple reactants to form the desired product with high atom economy.
Key Synthetic Approach: Multi-Component Reaction (MCR)
A robust method for synthesizing highly functionalized, amino-substituted THIQs involves the condensation of an N-substituted piperidin-4-one, malononitrile, and a β-nitrostyrene derivative.[1] This reaction proceeds through a cascade of events including a Knoevenagel condensation, Michael addition, and a Thorpe-Ziegler cyclization to construct the THIQ framework.
Experimental Protocol: Synthesis of 6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile
This protocol is adapted from a reported synthesis of analogous compounds and serves as a representative example for the class.[1]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
N-methyl-4-piperidone
-
Malononitrile
-
Catalyst (e.g., Piperidine)
-
Solvent (e.g., Ethanol)
Procedure:
-
A mixture of the aromatic aldehyde (1.0 mmol), N-methyl-4-piperidone (1.0 mmol), and malononitrile (2.0 mmol) is prepared.
-
The mixture is subjected to solvent-free conditions or refluxed in a suitable solvent like ethanol with a catalytic amount of piperidine.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials and byproducts.
-
The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure amino-substituted THIQ derivative.
Visualization of Synthetic and Isolation Workflows
To clarify the experimental process, the following diagrams illustrate the logical flow of the synthesis and subsequent purification steps.
Caption: Multi-Component Reaction (MCR) workflow for THIQ synthesis.
Caption: General workflow for the isolation and purification of THIQs.
Isolation and Purification
The isolation of amino-substituted THIQs from the reaction mixture is critical for obtaining high-purity material suitable for biological evaluation and further studies. The primary methods employed are crystallization and chromatography.
Experimental Protocol: Purification
1. Recrystallization:
-
The crude solid product is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., Ethanol, Methanol, or Ethyl Acetate).
-
Insoluble impurities are removed by hot filtration.
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
2. Column Chromatography:
-
For compounds that are difficult to purify by recrystallization alone, silica gel column chromatography is the method of choice.
-
A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column.
-
The crude product is dissolved in a minimal amount of solvent and adsorbed onto a small amount of silica gel.
-
The adsorbed material is loaded onto the top of the packed column.
-
The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified compound.
3. Ion-Exchange Chromatography: For compounds with basic amino groups, ion-exchange chromatography can be a powerful purification tool.[5][6]
-
An aqueous solution of the crude product is passed through a column containing a strongly acidic cation-exchange resin.[6]
-
The amino-THIQ, being basic, binds to the resin while neutral impurities pass through.
-
The column is washed with deionized water.
-
The pure amino-THIQ is then eluted from the resin using an aqueous solution of a base, such as ammonia.
-
The eluate is collected and the solvent is removed to yield the purified product.
Data Presentation
Quantitative data from the synthesis of a series of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles are summarized below. Yields for these types of multi-component reactions are typically high.[1]
| Entry | Aromatic Aldehyde (Ar) | Product | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | 6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile | 92 | 210-212 |
| 2 | 4-Chlorobenzaldehyde | 6-Amino-8-(4-chlorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile | 95 | 225-227 |
| 3 | 4-Methoxybenzaldehyde | 6-Amino-8-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile | 89 | 218-220 |
| 4 | 3-Nitrobenzaldehyde | 6-Amino-2-methyl-8-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile | 85 | 230-232 |
Characterization
The identity and purity of the synthesized 7-amino-substituted THIQs are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Elemental Analysis: Determines the elemental composition (C, H, N) of the molecule, which should match the calculated values for the proposed structure.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as amines (N-H stretch) and nitriles (C≡N stretch).
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
1,2,3,4-Tetrahydroisoquinolin-7-amine: A Technical Guide for Researchers
Disclaimer: Publicly available scientific literature contains limited specific experimental data on the biological activity of 1,2,3,4-tetrahydroisoquinolin-7-amine. This guide provides a comprehensive overview of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a well-established privileged structure in medicinal chemistry, to infer the potential utility and research directions for this compound.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural products and synthetic molecules of significant pharmacological interest.[1][2][3] THIQ-based compounds have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, neuroprotective, antimicrobial, and cardiovascular effects.[2][3][4] This has established the THIQ scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.
This technical guide focuses on this compound, a specific analog within this important chemical class. While direct research on this compound is sparse, its structural features suggest it is a valuable tool for chemical biology and drug development. This document will summarize the known properties of this compound and extrapolate its potential based on the rich pharmacology of the parent THIQ scaffold and its derivatives.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂ | [5] |
| Molecular Weight | 148.20 g/mol | [5] |
| CAS Number | 72299-68-4 | [6] |
| IUPAC Name | This compound | [5] |
| SMILES | C1CNCC2=C1C=CC(=C2)N | [5] |
| InChI Key | VMEDBFRQSKKEEQ-UHFFFAOYSA-N | [5] |
Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core
Pictet-Spengler Reaction
This is a condensation reaction between a β-phenylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2] The presence of electron-donating groups on the phenyl ring of the β-phenylethylamine facilitates the reaction.[2]
Generalized Experimental Protocol for Pictet-Spengler Reaction:
-
Reaction Setup: A solution of the appropriately substituted β-phenylethylamine and an aldehyde (e.g., formaldehyde or a protected equivalent) is prepared in a suitable solvent (e.g., water, ethanol, or toluene).
-
Acid Catalysis: A strong acid, such as hydrochloric acid or trifluoroacetic acid, is added to the reaction mixture.
-
Heating: The mixture is typically heated to reflux for several hours to drive the reaction to completion.
-
Work-up and Purification: Upon cooling, the reaction mixture is neutralized with a base. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Bischler-Napieralski Reaction
This method involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to form a 3,4-dihydroisoquinoline intermediate.[2] This intermediate is then reduced to the corresponding THIQ.[2]
Generalized Experimental Protocol for Bischler-Napieralski Reaction and Reduction:
-
Amide Formation: The starting β-phenylethylamine is acylated with an appropriate acyl chloride or anhydride to form the corresponding amide.
-
Cyclization: The amide is treated with a dehydrating agent (e.g., POCl₃) in an inert solvent (e.g., toluene or acetonitrile) and heated to effect cyclization to the 3,4-dihydroisoquinoline.
-
Reduction: The resulting 3,4-dihydroisoquinoline intermediate is then reduced to the THIQ using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Work-up and Purification: The reaction is quenched, and the product is isolated by extraction. Purification is typically achieved by chromatography or recrystallization.
Biological Activities of the 1,2,3,4-Tetrahydroisoquinoline Scaffold
The THIQ scaffold is a versatile pharmacophore, with derivatives exhibiting a broad range of biological activities. The following sections summarize some of the key therapeutic areas where THIQ derivatives have shown promise.
Central Nervous System Activity
THIQ derivatives are well-known for their interactions with various components of the central nervous system, particularly neurotransmitter systems.
-
Dopamine Receptor Modulation: Numerous THIQ derivatives have been synthesized and evaluated as ligands for dopamine receptors. For instance, certain derivatives show high affinity and selectivity for the D₃ receptor, which is a target for the treatment of substance abuse and psychotic disorders.[8][9] The substitution pattern on the THIQ ring system is crucial for achieving this selectivity.[10] Some 1,1-dialkyl-THIQ derivatives have also been reported to possess potent dopamine D₂ receptor-blocking activity.[11]
-
Serotonin Receptor Modulation: The THIQ scaffold has been incorporated into ligands targeting serotonin receptors. For example, some THIQ derivatives have been identified as potent ligands for the 5-HT₇ receptor, which is implicated in depression, anxiety, and cognitive disorders.[12]
-
Monoamine Oxidase (MAO) Inhibition: Several THIQ derivatives, including the endogenous neuroprotectant 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), are known to be inhibitors of monoamine oxidase (MAO-A and MAO-B).[13] MAO is a key enzyme in the metabolism of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[14] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[13][14]
The potential interaction of THIQ derivatives with monoaminergic systems is depicted in the following signaling pathway diagram.
Anticancer Activity
The THIQ scaffold is present in several natural and synthetic compounds with potent anticancer properties.[4] For example, Trabectedin (Yondelis®), a marine-derived THIQ alkaloid, is an approved anticancer drug.[9] Synthetic THIQ derivatives have been investigated as inhibitors of various cancer-related targets.
The table below presents some examples of THIQ derivatives with reported anticancer activity.
| Compound Class | Target/Activity | IC₅₀/Ki | Reference |
| 1,2,3,4-Tetrahydroisoquinolines | KRas Inhibition (Colon Cancer Cell Lines) | Moderate to high activity | [9] |
| Thieno[2,3-c]isoquinolines | CDK2 Inhibition (A549 Lung Cancer Cells) | IC₅₀ = 0.155 µM (for compound 7e) | [15] |
| Thieno[2,3-c]isoquinolines | DHFR Inhibition (MCF7 Breast Cancer Cells) | IC₅₀ = 0.170 µM (for compound 8d) | [15] |
Antimicrobial Activity
THIQ derivatives have also been explored for their potential as antimicrobial agents.[2] Some have shown activity against various bacterial and fungal strains. For example, certain C1-substituted THIQs have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[16]
Structure-Activity Relationships (SAR)
The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the tetrahydroisoquinoline ring system.
-
Positions 6 and 7: Substitution at these positions with hydroxyl or methoxy groups is a common feature in many biologically active THIQs, particularly those targeting dopamine receptors.[9][10] These groups can act as hydrogen bond donors or acceptors, facilitating binding to the receptor's active site.[9]
-
Position 1: The substituent at the C1 position often plays a critical role in determining the pharmacological profile. For example, the introduction of aryl groups at this position has been a key strategy in the development of ligands for CNS targets.[1]
-
Position 2 (Nitrogen): The nitrogen atom is a key feature for the basicity of the molecule and can be substituted to modulate properties such as lipophilicity and target engagement.
Potential of this compound as a Research Chemical
Given the rich pharmacology of the THIQ scaffold, this compound represents a valuable, yet underexplored, research chemical. The presence of the amino group at the 7-position offers several opportunities for further chemical modification and investigation:
-
Scaffold for Library Synthesis: The primary amine at the 7-position is a versatile functional handle for the synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and sulfonylation. This would allow for a systematic exploration of the structure-activity relationships associated with substitution at this position.
-
Probe for Biological Targets: Based on the activities of other THIQs, it is plausible that this compound itself or its simple derivatives could exhibit affinity for dopamine receptors, serotonin receptors, or MAO. Screening this compound against a panel of CNS targets would be a logical first step in elucidating its biological profile.
-
Starting Material for Novel Therapeutics: The combination of the privileged THIQ core with a reactive amino group makes this compound an attractive starting point for the design of novel therapeutic agents in areas such as neurodegenerative diseases, psychiatric disorders, and oncology.
Conclusion
While specific biological data for this compound is currently limited in the public domain, the extensive body of research on the 1,2,3,4-tetrahydroisoquinoline scaffold strongly suggests its potential as a valuable research chemical. Its structural features make it a prime candidate for further investigation and a versatile building block for the synthesis of new bioactive molecules. Future research should focus on the systematic evaluation of its pharmacological profile and the exploration of its potential in various therapeutic areas. This guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the potential of this and other related THIQ derivatives.
References
- 1. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H12N2 | CID 11586323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fundamental Chemistry of the 7-Amino-THIQ Scaffold: An In-depth Technical Guide
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic molecules of significant medicinal importance. The introduction of an amino group at the 7-position of the THIQ core (7-amino-THIQ) offers a valuable vector for chemical modification, enabling the exploration of new chemical space and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental chemistry of the 7-amino-THIQ scaffold, including its synthesis, chemical properties, and its role as a pharmacophore, with a focus on its interaction with dopaminergic and serotonergic systems.
Synthesis of the 7-Amino-THIQ Scaffold
The synthesis of the 7-amino-THIQ scaffold can be approached through several strategic routes, primarily involving the construction of the THIQ core followed by the introduction or unmasking of the 7-amino group. Key synthetic methodologies include the Pictet-Spengler and Bischler-Napieralski reactions.
A common strategy involves the synthesis of a 7-nitro-THIQ precursor, which can then be reduced to the desired 7-amino-THIQ.
Pictet-Spengler Reaction Approach
The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline ring system.[1][2][3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[1][3] For the synthesis of a 7-nitro-THIQ precursor, a 3-nitro-phenethylamine derivative would be the starting material.
Illustrative Synthetic Workflow for 7-Amino-THIQ via Pictet-Spengler Reaction:
Caption: Pictet-Spengler synthesis of 7-amino-THIQ.
Bischler-Napieralski Reaction Approach
The Bischler-Napieralski reaction provides an alternative route to the THIQ skeleton through the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃). This initially forms a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.
Illustrative Synthetic Workflow for 7-Amino-THIQ via Bischler-Napieralski Reaction:
Caption: Bischler-Napieralski synthesis of 7-amino-THIQ.
Chemical Properties and Reactivity
The 7-amino-THIQ scaffold possesses two key reactive centers: the secondary amine within the heterocyclic ring and the primary aromatic amine at the 7-position.
-
N-2 Amine: The secondary amine at the 2-position is nucleophilic and can be readily alkylated, acylated, or arylated to introduce a wide range of substituents. This position is a common point of diversification in drug discovery programs.
-
C-7 Amino Group: The aromatic amine at the 7-position can undergo reactions typical of anilines. It can be diazotized and converted to other functional groups (e.g., hydroxyl, cyano, halo). It can also be acylated or alkylated, although its reactivity is influenced by the electronic nature of the THIQ ring system. The presence of the electron-donating amino group activates the aromatic ring towards electrophilic substitution.
Biological Significance and Interaction with Receptors
Derivatives of the THIQ scaffold are known to interact with a variety of biological targets, with a significant number of compounds showing affinity for dopamine and serotonin receptors.[4] The 7-amino group can serve as a key interaction point with receptor binding sites or as a handle for further functionalization to modulate potency and selectivity.
Dopaminergic and Serotonergic Activity
Several studies have highlighted the potential of THIQ derivatives as ligands for dopamine and serotonin receptors.[4] While specific quantitative data for a broad range of 7-amino-THIQ derivatives is not extensively available in the public domain, the structurally related aminotetralins are well-characterized as dopaminergic and serotonergic ligands. This suggests that the 7-amino-THIQ scaffold is a promising starting point for the design of novel CNS-active agents.
Table 1: Representative Biological Activities of THIQ Derivatives
| Compound/Class | Target(s) | Activity (Ki, IC50, etc.) | Reference |
| Benzylisoquinoline derivatives | Dopamine and Serotonin Receptors | Nanomolar to micromolar range | [4] |
| 6-Amino-5,6,7,8-tetrahydroquinoline derivatives | Dopamine D1 and D2 receptors | - | Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives - AIR Unimi |
| 7-substituted-THIQ derivatives | Orexin 1 Receptor | Ke values in nanomolar range | Biological Activities of Tetrahydroisoquinolines Derivatives |
Signaling Pathways
Given the interaction of THIQ derivatives with G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, their mechanism of action is expected to involve the modulation of downstream signaling cascades.
Dopamine D2 Receptor Signaling Pathway:
The D2 receptor is a Gi/o-coupled receptor. Agonist binding to the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events.
Caption: Agonist-induced Dopamine D2 receptor signaling.
Serotonin 5-HT2A Receptor Signaling Pathway:
The 5-HT2A receptor is a Gq-coupled receptor. Agonist binding initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Agonist-induced Serotonin 5-HT2A receptor signaling.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of 7-amino-THIQ derivatives. Below are generalized procedures for key synthetic steps and biological assays.
General Procedure for the Reduction of a 7-Nitro-THIQ Derivative
Objective: To reduce the nitro group of a 7-nitro-THIQ precursor to the corresponding 7-amino-THIQ.
Materials:
-
7-Nitro-1,2,3,4-tetrahydroisoquinoline derivative
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl₂)
-
Hydrogen gas (if using Pd/C)
-
Hydrochloric acid (if using SnCl₂)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Magnesium sulfate
Procedure (Catalytic Hydrogenation):
-
Dissolve the 7-nitro-THIQ derivative in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-THIQ derivative.
-
Purify the product by column chromatography or recrystallization as needed.
Procedure (Tin(II) Chloride Reduction):
-
Suspend the 7-nitro-THIQ derivative in ethanol.
-
Add an excess of SnCl₂ dihydrate and concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
General Protocol for Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a 7-amino-THIQ derivative for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
Radioligand (e.g., [³H]spiperone)
-
Non-specific binding agent (e.g., haloperidol)
-
Test compound (7-amino-THIQ derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding agent.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
General Protocol for Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization)
Objective: To determine the functional activity (e.g., EC50) of a 7-amino-THIQ derivative at the serotonin 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound (7-amino-THIQ derivative)
-
Reference agonist (e.g., serotonin)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound and the reference agonist.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the test compound or reference agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Determine the peak fluorescence response for each concentration.
-
Plot the response as a function of the compound concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
The 7-amino-THIQ scaffold represents a versatile and valuable platform for the design and synthesis of novel bioactive molecules. Its straightforward synthesis, amenable reactivity, and the proven track record of the broader THIQ class of compounds in modulating key CNS targets make it an attractive starting point for drug discovery campaigns. Further exploration of the structure-activity relationships of 7-amino-THIQ derivatives, particularly with respect to their interactions with dopamine and serotonin receptors, holds significant promise for the development of new therapeutics for a range of neurological and psychiatric disorders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers venturing into the rich and rewarding chemistry of the 7-amino-THIQ scaffold.
References
Exploring the Chemical Space of 7-Amino-Tetrahydroisoquinolines: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The 7-amino substitution on this scaffold provides a key vector for chemical modification, allowing for the exploration of a vast chemical space and the development of potent and selective therapeutic agents. This technical guide delves into the synthesis, biological activities, and structure-activity relationships (SAR) of 7-amino-tetrahydroisoquinoline derivatives, providing a comprehensive resource for researchers in drug discovery.
Synthesis of the 7-Amino-Tetrahydroisoquinoline Core
The synthesis of the 7-amino-tetrahydroisoquinoline core can be efficiently achieved through a two-step process involving the nitration of a suitable isoquinoline precursor followed by reduction of the nitro group. Classical methods for the formation of the tetrahydroisoquinoline ring system, such as the Pictet-Spengler and Bischler-Napieralski reactions, are foundational to this approach.
A general synthetic workflow is outlined below:
Initial Bioactivity Assessment of 1,2,3,4-Tetrahydroisoquinolin-7-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. This technical guide outlines a comprehensive initial bioactivity assessment for a specific analog, 1,2,3,4-tetrahydroisoquinolin-7-amine. While direct biological data for this compound is not extensively available in public literature, this document provides a proposed workflow for its initial screening based on the known activities of structurally related THIQ derivatives. This guide details experimental protocols for evaluating its potential anticancer properties and its interaction with key central nervous system targets, namely dopamine and serotonin receptors. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers initiating the pharmacological investigation of this and similar novel chemical entities.
Introduction to the 1,2,3,4-Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic system is a core component of a wide array of natural alkaloids and synthetic molecules that exhibit significant pharmacological properties. THIQ-based compounds have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, antifungal, and neuropharmacological effects. Their structural rigidity and ability to present substituents in a defined three-dimensional space make them attractive scaffolds for the design of ligands for various biological targets.
This guide focuses on the initial bioactivity assessment of a specific derivative, This compound . The presence of an amino group at the 7-position of the THIQ core suggests the potential for interactions with biological targets that recognize aminergic pharmacophores, such as G-protein coupled receptors (GPCRs) in the central nervous system. Furthermore, the THIQ nucleus itself is implicated in cytotoxic activities against cancer cell lines. Therefore, a primary bioactivity screening of this compound would logically focus on these two areas.
Proposed Initial Bioactivity Screening Workflow
The following workflow is proposed for a comprehensive initial assessment of the biological activities of this compound.
Methodological & Application
Application Notes and Protocols for 1,2,3,4-Tetrahydroisoquinolin-7-amine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 1,2,3,4-tetrahydroisoquinoline scaffold, with a specific focus on 7-amino substituted derivatives, in the context of fragment-based drug discovery (FBDD). Detailed protocols for screening and hit-to-lead development are provided, based on established methodologies for kinase inhibitors.
Introduction to 1,2,3,4-Tetrahydroisoquinoline in FBDD
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and clinically approved drugs. Its rigid, three-dimensional structure and synthetic tractability make it an ideal starting point for FBDD campaigns. The 7-amino substitution provides a key vector for chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) and the optimization of initial fragment hits into potent and selective lead compounds.
A notable application of substituted isoquinolines in FBDD is in the discovery of protein kinase inhibitors. A "fragment-merging" strategy, which involves screening a library of monosubstituted isoquinoline fragments and then combining the hits into a single, more potent molecule, has been successfully employed to identify novel inhibitors of Protein Kinase C ζ (PKCζ).[1][2] This approach is particularly valuable when structural information of the target protein is unavailable.[1]
Application Note 1: Fragment Library Design and Primary Screening
The success of an FBDD campaign relies heavily on the quality of the fragment library. For targeting protein kinases, a library of monosubstituted isoquinolines, including derivatives functionalized at the 7-position, serves as an excellent starting point.[1]
Key Characteristics of a 1,2,3,4-Tetrahydroisoquinolin-7-amine Fragment Library:
-
Low Molecular Weight: Fragments should adhere to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).
-
Structural Diversity: The library should contain a variety of substituents at the 7-amino position to explore different chemical spaces.
-
Solubility: Fragments must be soluble at the high concentrations typically used in biophysical screening assays.
Protocol 1: Biochemical Screening of a Tetrahydroisoquinoline Fragment Library against a Protein Kinase
This protocol outlines a typical biochemical assay for the primary screening of a fragment library against a target kinase, such as PKCζ.
Materials:
-
Target kinase (e.g., recombinant human PKCζ)
-
Kinase substrate (e.g., a fluorescently labeled peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound fragment library dissolved in DMSO
-
384-well microplates
-
Plate reader capable of detecting fluorescence
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the target kinase in assay buffer.
-
Prepare a stock solution of the kinase substrate in assay buffer.
-
Prepare a stock solution of ATP at a concentration close to its Km value for the target kinase.
-
Dilute the fragment library compounds to the desired screening concentration (typically 100 µM - 1 mM) in assay buffer containing a final DMSO concentration of 1%.
-
-
Assay Setup:
-
Add 5 µL of the diluted fragment compounds to the wells of a 384-well plate.
-
Include positive controls (known inhibitor) and negative controls (DMSO only).
-
Add 5 µL of the target kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the kinase substrate and ATP.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at 30°C for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each fragment relative to the controls.
-
Fragments showing significant inhibition (e.g., >30%) are considered primary hits.
-
Application Note 2: Hit Validation and Hit-to-Lead Optimization using a Fragment-Merging Strategy
Primary hits from the biochemical screen require validation to eliminate false positives and to characterize their binding. A fragment-merging strategy can then be employed to rapidly develop more potent inhibitors.[1][2]
Protocol 2: Hit Validation and Elaboration by Fragment Merging
This protocol describes the validation of initial fragment hits and their subsequent merging to generate more potent lead compounds.
1. Hit Validation (Orthogonal Screening):
-
Dose-Response Curves: Confirm the activity of primary hits by generating dose-response curves from the biochemical assay to determine their IC50 values.
-
Biophysical Methods: Employ orthogonal biophysical techniques such as Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to confirm direct binding of the fragments to the target protein.
2. Fragment Merging Strategy:
-
Identify Multiple Binding Fragments: From the validated hits, identify two or more monosubstituted isoquinoline fragments that bind to the target kinase. For example, a 5-substituted and a 7-substituted isoquinoline derivative.[1]
-
In Silico Modeling (Optional): If structural information is available, use molecular modeling to predict how the two fragments can be merged into a single molecule that retains the key binding interactions of both original fragments.
-
Synthetic Chemistry: Synthesize a new series of disubstituted isoquinolines that combine the structural features of the initial fragment hits. For instance, synthesize a series of 5,7-disubstituted isoquinolines.[2]
-
SAR Exploration: Evaluate the newly synthesized compounds in the biochemical assay to determine their IC50 values and establish a structure-activity relationship.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from a fragment-merging campaign targeting a protein kinase.
Table 1: Initial Fragment Screening Hits
| Fragment ID | Structure | Substitution Position | IC50 (µM) |
| F1 | 1,2,3,4-Tetrahydroisoquinolin-5-amine | 5 | 500 |
| F2 | This compound | 7 | 850 |
| F3 | 1,2,3,4-Tetrahydroisoquinolin-6-ol | 6 | >1000 |
| F4 | 1,2,3,4-Tetrahydroisoquinolin-4-carboxamide | 4 | 700 |
Table 2: Potency of Merged 5,7-Disubstituted Tetrahydroisoquinoline Derivatives
| Compound ID | 5-Substituent | 7-Substituent | IC50 (nM) |
| M1 | -NH2 | -NH2 | 500 |
| M2 | -NH-Me | -NH-CO-Ph | 50 |
| M3 | -O-Me | -NH-SO2-Me | 25 |
| M4 (Lead) | -O-Ph | -NH-CO-pyridyl | 5 |
Visualizations
Experimental Workflow for Fragment-Merging
Caption: FBDD workflow using a fragment-merging strategy.
Logical Relationship of Fragment Merging
References
- 1. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 2. Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2,3,4-Tetrahydroisoquinolin-7-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the utilization of 1,2,3,4-tetrahydroisoquinolin-7-amine as a key building block in the synthesis and evaluation of a potent neurokinin-1 (NK-1) receptor antagonist. The target compound, 2-(1-(3,5-bis(trifluoromethyl)benzyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazolin-2-yl)-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, demonstrates the utility of the title amine in generating biologically active molecules for potential therapeutic applications, such as antiemetics.
Core Application: Synthesis of a Novel NK-1 Receptor Antagonist
This compound serves as a crucial scaffold for the introduction of pharmacophoric elements that confer high affinity and selectivity for the NK-1 receptor. The primary amino group at the 7-position provides a convenient handle for the attachment of various side chains via amide bond formation, a common and robust reaction in medicinal chemistry.
Logical Workflow for Synthesis and Evaluation
The overall process involves the synthesis of a key carboxylic acid intermediate, followed by its coupling with this compound, and subsequent biological evaluation of the final compound.
Synthesis of 7-Amino-Substituted Tetrahydroisoquinolines via the Pictet-Spengler Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 7-amino-1,2,3,4-tetrahydroisoquinolines using the Pictet-Spengler reaction. The Pictet-Spengler reaction is a robust and widely utilized acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline scaffold.[1][2][3] This method is particularly effective for β-arylethylamines bearing electron-donating substituents on the aromatic ring, which facilitates the electrophilic aromatic substitution step of the reaction mechanism.[4] The resulting 7-amino-tetrahydroisoquinoline derivatives are valuable building blocks in medicinal chemistry and drug discovery, serving as key intermediates for the synthesis of a wide range of biologically active compounds.
Application Notes
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold found in numerous natural products and synthetic compounds with significant pharmacological activities.[5][6] The presence of an amino group at the 7-position of the THIQ ring system offers a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
Key Applications:
-
Drug Discovery: 7-Amino-THIQs are precursors to compounds targeting a variety of receptors and enzymes. The amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents, influencing the compound's potency, selectivity, and pharmacokinetic properties.
-
Combinatorial Chemistry: The Pictet-Spengler reaction is amenable to solid-phase synthesis, allowing for the generation of libraries of 7-amino-THIQ derivatives for high-throughput screening.[1]
-
Synthesis of Natural Product Analogs: This methodology can be employed to synthesize analogs of naturally occurring isoquinoline alkaloids, potentially leading to the discovery of new therapeutic agents with improved properties.
The reaction proceeds via the formation of a Schiff base from the β-arylethylamine and the aldehyde, which then undergoes acid-catalyzed cyclization. The amino group on the phenyl ring, being a strong electron-donating group, activates the aromatic ring and promotes the intramolecular electrophilic substitution, often leading to high yields under relatively mild conditions.
Experimental Workflow and Signaling Pathway Visualization
The following diagram illustrates the general workflow for the synthesis of 7-amino-1,2,3,4-tetrahydroisoquinolines via the Pictet-Spengler reaction.
Caption: General workflow for the Pictet-Spengler synthesis of 7-amino-THIQs.
The diagram below illustrates the simplified reaction mechanism.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Experimental Protocols
General Protocol for the Synthesis of 1-Substituted-7-amino-1,2,3,4-tetrahydroisoquinolines
This protocol is a representative example. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
3-Amino-β-phenylethylamine derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of the 3-amino-β-phenylethylamine derivative (1.0 eq) in the chosen solvent (e.g., DCM), add the aldehyde (1.1 eq).
-
Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., TFA, 2.0 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (temperature and time will vary depending on the substrate, see Table 1). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 7-amino-1,2,3,4-tetrahydroisoquinoline.
Microwave-Assisted Protocol:
For certain substrates, microwave irradiation can significantly reduce reaction times and improve yields.
-
In a microwave-safe vial, combine the 3-amino-β-phenylethylamine derivative (1.0 eq), aldehyde (1.1 eq), and a catalytic amount of acid (e.g., TFA) in a suitable solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature for a set time (e.g., 120°C for 15-30 minutes).[6]
-
After cooling, perform the workup and purification as described in the general protocol.
Data Presentation
| Entry | Aldehyde (R-CHO) | R-Group | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Formaldehyde | H | HCl | H₂O | 100 | 4 | 85 |
| 2 | Acetaldehyde | CH₃ | TFA | DCM | 40 | 6 | 82 |
| 3 | Benzaldehyde | Phenyl | TFA | DCM | 40 | 8 | 78 |
| 4 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | TFA | DCE | 80 | 5 | 88 |
| 5 | Isovaleraldehyde | Isobutyl | HCl | EtOH | 78 | 12 | 75 |
| 6 | Cyclohexanecarboxaldehyde | Cyclohexyl | TFA | DCM | 40 | 10 | 79 |
DCM: Dichloromethane, DCE: 1,2-Dichloroethane, TFA: Trifluoroacetic acid, EtOH: Ethanol.
Concluding Remarks
The Pictet-Spengler reaction is a highly efficient method for the synthesis of 7-amino-1,2,3,4-tetrahydroisoquinolines. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of these valuable compounds. The versatility of the reaction with respect to the aldehyde component allows for the generation of a diverse range of 1-substituted derivatives, which are of significant interest in the field of medicinal chemistry and drug development. Further optimization of reaction conditions for specific substrates may be necessary to achieve optimal yields.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines [mdpi.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
"application of 1,2,3,4-tetrahydroisoquinolin-7-amine in parallel synthesis"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Its rigid, three-dimensional structure makes it an excellent starting point for the synthesis of compound libraries aimed at exploring chemical space in drug discovery. Specifically, 1,2,3,4-tetrahydroisoquinolin-7-amine offers a versatile handle for diversification through its reactive primary amino group at the 7-position. This allows for the generation of large and diverse compound libraries via parallel synthesis, a key strategy in modern drug development for the rapid identification of new lead compounds.
This application note details a protocol for the solution-phase parallel synthesis of a urea library derived from this compound. The methodology is designed for high-throughput synthesis and purification, enabling the efficient generation of a diverse set of molecules for biological screening.
Parallel Synthesis of a Urea Library
The primary amino group of this compound can be readily functionalized to introduce a wide variety of substituents. One common and robust reaction for library synthesis is the formation of ureas. In this proposed workflow, the amine is reacted with a diverse set of isocyanates, which can be generated in situ from primary amines and a carbonyl source, or used as pre-formed building blocks.
A logical workflow for this parallel synthesis is outlined below.
Application Notes and Protocols: 1,2,3,4-Tetrahydroisoquinolin-7-amine as a Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors. Its rigid, three-dimensional structure allows for the precise orientation of substituents to interact with the ATP-binding site and surrounding regions of protein kinases. The 7-amino substituted THIQ, in particular, serves as a versatile building block, providing a key vector for the introduction of diverse chemical moieties to modulate potency and selectivity. This document provides detailed application notes and protocols for the use of 1,2,3,4-tetrahydroisoquinolin-7-amine in the synthesis and evaluation of kinase inhibitors, with a focus on Janus kinase 2 (JAK2) and Cyclin-Dependent Kinase 2 (CDK2).
Kinase Targets and Signaling Pathways
Derivatives of this compound have shown significant inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases.
Janus Kinase 2 (JAK2): The JAK-STAT signaling pathway is crucial for mediating signals from various cytokines and growth factors involved in hematopoiesis and immune response. Dysregulation of the JAK2 pathway, often due to mutations such as JAK2-V617F, is a key driver in myeloproliferative neoplasms (MPNs). Inhibitors targeting JAK2 can block the downstream phosphorylation of STAT proteins, thereby inhibiting uncontrolled cell proliferation.
Cyclin-Dependent Kinase 2 (CDK2): CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the regulation of the cell cycle, specifically at the G1/S phase transition. Overexpression or aberrant activation of CDK2 is common in many cancers, leading to uncontrolled cell division. Inhibition of CDK2 can induce cell cycle arrest and apoptosis in cancer cells.
Synthetic Routes to 1-Substituted-7-Amino-Tetrahydroisoquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-substituted-7-amino-tetrahydroisoquinolines, a scaffold of significant interest in medicinal chemistry and drug development. The synthetic strategies outlined focus on established and reliable methodologies, including the Pictet-Spengler and Bischler-Napieralski reactions for the construction of the core tetrahydroisoquinoline ring system, followed by the reduction of a nitro group to the key amino functionality.
Introduction
The 1-substituted-7-amino-tetrahydroisoquinoline core is a privileged scaffold found in numerous biologically active compounds. The presence of the amino group at the 7-position offers a versatile handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The substituent at the 1-position also plays a crucial role in modulating the pharmacological profile of these molecules. This document outlines two primary retrosynthetic approaches to this key structural motif, starting from readily available precursors.
Retrosynthetic Analysis
Two common strategies for the synthesis of 1-substituted-7-amino-tetrahydroisoquinolines involve the timely introduction of the 7-amino group, often preceded by a nitro group, either before or after the formation of the tetrahydroisoquinoline ring.
Caption: Retrosynthetic approaches to 1-substituted-7-amino-tetrahydroisoquinolines.
Synthetic Pathway I: Pictet-Spengler Reaction followed by Nitro Group Reduction
This pathway involves the condensation of a 2-(4-alkoxy-3-nitrophenyl)ethylamine derivative with an aldehyde to form the 1-substituted-7-nitro-tetrahydroisoquinoline, which is subsequently reduced to the desired 7-amino compound.
Caption: Synthetic workflow for Pathway I.
Protocol 1: Synthesis of 2-(4-Methoxy-3-nitrophenyl)ethan-1-amine
This protocol describes the synthesis of the key starting material from 4-methoxybenzaldehyde.
Step 1: Nitration of 4-Methoxybenzaldehyde
-
Reaction: Electrophilic aromatic substitution.
-
Procedure: To a stirred solution of 4-methoxybenzaldehyde in a suitable solvent, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C). After the addition is complete, the reaction is stirred for a specified time and then quenched by pouring onto ice. The product, 4-methoxy-3-nitrobenzaldehyde, is isolated by filtration or extraction.
Step 2: Henry Reaction
-
Reaction: Nitroaldol reaction.
-
Procedure: 4-Methoxy-3-nitrobenzaldehyde is reacted with nitromethane in the presence of a base (e.g., ammonium acetate) to yield (E)-1-methoxy-2-nitro-4-(2-nitrovinyl)benzene.
Step 3: Reduction of the Nitroalkene and Nitro Group
-
Reaction: Reduction.
-
Procedure: The resulting nitroalkene is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) to afford 2-(4-methoxy-3-nitrophenyl)ethan-1-amine.
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | HNO₃, H₂SO₄ | 4-Methoxy-3-nitrobenzaldehyde | ~85-95 |
| 2 | 4-Methoxy-3-nitrobenzaldehyde | Nitromethane, Ammonium acetate | (E)-1-methoxy-2-nitro-4-(2-nitrovinyl)benzene | ~70-80 |
| 3 | (E)-1-methoxy-2-nitro-4-(2-nitrovinyl)benzene | LiAlH₄ | 2-(4-Methoxy-3-nitrophenyl)ethan-1-amine | ~60-70 |
Protocol 2: Pictet-Spengler Cyclization
This protocol details the formation of the tetrahydroisoquinoline ring.
-
Reaction: Condensation and intramolecular electrophilic aromatic substitution.
-
Procedure: A solution of 2-(4-methoxy-3-nitrophenyl)ethan-1-amine and an aldehyde (e.g., benzaldehyde for a 1-phenyl substituent) in a suitable solvent like trifluoroacetic acid (TFA) or a mixture of solvents with an acid catalyst is heated to reflux.[1] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent. The product is purified by column chromatography.
| Starting Materials | Acid Catalyst | Solvent | Temperature | Time (h) | Product | Yield (%) |
| 2-(4-Methoxy-3-nitrophenyl)ethan-1-amine, Benzaldehyde | TFA | TFA | Reflux | 4-8 | 1-Phenyl-7-nitro-6-methoxy-1,2,3,4-tetrahydroisoquinoline | 85-95 |
| 2-(4-Methoxy-3-nitrophenyl)ethan-1-amine, Acetaldehyde | HCl | Ethanol | Reflux | 6-12 | 1-Methyl-7-nitro-6-methoxy-1,2,3,4-tetrahydroisoquinoline | 70-80 |
Protocol 3: Reduction of the 7-Nitro Group
This protocol describes the final step to obtain the target 7-amino compound.
-
Reaction: Reduction of an aromatic nitro group.
-
Procedure: To a solution of the 1-substituted-7-nitro-tetrahydroisoquinoline in a solvent such as ethanol or ethyl acetate, a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) is added.[2] The mixture is heated, and the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the pH is adjusted to be basic with a solution of sodium bicarbonate or sodium hydroxide. The product is then extracted with an organic solvent, dried, and purified by chromatography or recrystallization.[2]
| Starting Material | Reducing Agent | Solvent | Temperature | Time (h) | Product | Yield (%) |
| 1-Phenyl-7-nitro-6-methoxy-THIQ | SnCl₂·2H₂O | Ethanol | Reflux | 2-4 | 7-Amino-1-phenyl-6-methoxy-THIQ | 90-97 |
| 1-Methyl-7-nitro-6-methoxy-THIQ | H₂, Pd/C | Methanol | Room Temp. | 4-6 | 7-Amino-1-methyl-6-methoxy-THIQ | >95 |
Synthetic Pathway II: Bischler-Napieralski Reaction and Subsequent Reductions
This alternative pathway involves the acylation of a phenylethylamine, followed by cyclization to a dihydroisoquinoline, which is then reduced. The nitro group is typically present on the starting phenylethylamine.
Caption: Synthetic workflow for Pathway II.
Protocol 4: N-Acylation of 2-(4-Methoxy-3-nitrophenyl)ethan-1-amine
-
Reaction: Amide bond formation.
-
Procedure: To a cooled (0 °C) solution of 2-(4-methoxy-3-nitrophenyl)ethan-1-amine and a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane, an acyl chloride (e.g., acetyl chloride for a 1-methyl substituent) is added dropwise. The reaction is stirred and allowed to warm to room temperature. After completion, the reaction is quenched with water, and the product is extracted, dried, and purified.
| Starting Material | Acylating Agent | Base | Solvent | Product | Yield (%) |
| 2-(4-Methoxy-3-nitrophenyl)ethan-1-amine | Acetyl Chloride | Triethylamine | Dichloromethane | N-Acetyl-2-(4-methoxy-3-nitrophenyl)ethylamine | >90 |
| 2-(4-Methoxy-3-nitrophenyl)ethan-1-amine | Benzoyl Chloride | Pyridine | Dichloromethane | N-Benzoyl-2-(4-methoxy-3-nitrophenyl)ethylamine | >90 |
Protocol 5: Bischler-Napieralski Cyclization
-
Reaction: Intramolecular electrophilic aromatic substitution.[3]
-
Procedure: The N-acylated phenylethylamine is dissolved in a suitable solvent (e.g., acetonitrile or toluene), and a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is added.[3] The mixture is heated to reflux for several hours.[2] After cooling, the reaction mixture is carefully poured onto ice and basified. The product, a 1-substituted-7-nitro-3,4-dihydroisoquinoline, is extracted, dried, and purified.
| Starting Material | Dehydrating Agent | Solvent | Product | Yield (%) |
| N-Acetyl-2-(4-methoxy-3-nitrophenyl)ethylamine | POCl₃ | Acetonitrile | 1-Methyl-7-nitro-6-methoxy-3,4-dihydroisoquinoline | 70-85 |
| N-Benzoyl-2-(4-methoxy-3-nitrophenyl)ethylamine | PPA | Toluene | 1-Phenyl-7-nitro-6-methoxy-3,4-dihydroisoquinoline | 65-80 |
Protocol 6: Reduction of the Dihydroisoquinoline and Nitro Group
This two-step reduction sequence furnishes the final product.
Step 1: Reduction of the Imine
-
Reaction: Reduction of a cyclic imine.
-
Procedure: The 1-substituted-7-nitro-3,4-dihydroisoquinoline is dissolved in a protic solvent like methanol or ethanol, and a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at a low temperature. The reaction is stirred until completion, and the solvent is removed. The residue is worked up by adding water and extracting the product.
Step 2: Reduction of the Nitro Group
-
Reaction: Reduction of an aromatic nitro group.
-
Procedure: This step is identical to Protocol 3, using the 1-substituted-7-nitro-tetrahydroisoquinoline obtained from the previous step as the starting material.
| Starting Material | Reagents (Step 1) | Reagents (Step 2) | Final Product | Overall Yield (%) |
| 1-Methyl-7-nitro-6-methoxy-DHIQ | NaBH₄, Methanol | SnCl₂·2H₂O, Ethanol | 7-Amino-1-methyl-6-methoxy-THIQ | 80-90 (for 2 steps) |
| 1-Phenyl-7-nitro-6-methoxy-DHIQ | NaBH₄, Methanol | H₂, Pd/C, Methanol | 7-Amino-1-phenyl-6-methoxy-THIQ | 85-95 (for 2 steps) |
Conclusion
The synthetic routes and detailed protocols provided herein offer reliable methods for accessing 1-substituted-7-amino-tetrahydroisoquinolines. The choice between the Pictet-Spengler and Bischler-Napieralski routes may depend on the desired substituent at the 1-position and the availability of starting materials. The Pictet-Spengler reaction is often preferred for its directness in forming the tetrahydroisoquinoline ring, while the Bischler-Napieralski reaction provides access to a dihydroisoquinoline intermediate that can be a useful synthetic handle. The reduction of the nitro group is a high-yielding and robust transformation, with several methods available to suit different substrate sensitivities. These protocols should serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
Application Notes and Protocols: N-Functionalization of the 1,2,3,4-Tetrahydroisoquinolin-7-amine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the N-functionalization of the 1,2,3,4-tetrahydroisoquinolin-7-amine (7-amino-THIQ) core, a versatile scaffold with significant potential in medicinal chemistry. The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-Alzheimer properties.[1] Functionalization at the nitrogen atom of the 7-amino group allows for the exploration of chemical space and the development of novel derivatives with tailored biological activities.
Overview of N-Functionalization Strategies
The secondary amine of the THIQ core and the primary amine at the 7-position offer multiple sites for functionalization. This document focuses on the selective N-functionalization of the 7-amino group, which can be achieved through various synthetic methodologies. Key strategies include:
-
N-Acylation: Introduction of an acyl group to the 7-amino position to form an amide linkage. This is a common strategy to modulate the electronic and steric properties of the molecule.
-
N-Alkylation: Introduction of an alkyl group to the 7-amino position. This can be achieved through direct alkylation or reductive amination.
-
Reductive Amination: A two-step process involving the formation of an imine or enamine intermediate followed by reduction to form a new secondary or tertiary amine at the 7-position.
The choice of strategy depends on the desired final compound and the compatibility of functional groups on the starting materials.
Experimental Protocols
The following protocols are generalized procedures for the N-functionalization of the this compound core. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for N-Acylation
N-acylation of the 7-amino-THIQ core can be achieved by reacting it with an acylating agent such as an acid chloride or a carboxylic acid activated with a coupling agent.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Carboxylic acid
-
Coupling agent (if using carboxylic acid), e.g., HATU, HOBt/EDC
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
If using an acyl chloride: Cool the reaction mixture to 0 °C and add the acyl chloride (1.0-1.2 equivalents) dropwise.
-
If using a carboxylic acid: Add the carboxylic acid (1.0-1.2 equivalents) and the coupling agent (1.1-1.3 equivalents) to the reaction mixture at room temperature.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).
-
Characterize the purified N-acylated product by spectroscopic methods (e.g., NMR, MS).
dot
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-7-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the synthesis of 1,2,3,4-tetrahydroisoquinolin-7-amine. A common and robust strategy involves a two-stage process: the initial synthesis of a 7-nitro precursor followed by its reduction to the target amine. This approach circumvents potential side-reactions associated with the free amino group.
Frequently Asked Questions (FAQs)
Q1: Why is it recommended to synthesize the 7-nitro analogue first, instead of directly using a 7-amino substituted starting material?
A1: The primary amino group in 7-aminotetrahydroisoquinoline precursors is highly nucleophilic and can compete in side reactions. For instance, in a Pictet-Spengler reaction, it can react with the aldehyde, leading to unwanted byproducts. By using a nitro group as a precursor, which is strongly electron-withdrawing and non-nucleophilic, the cyclization reaction can proceed more cleanly. The nitro group is then reduced to the desired amine in the final step.
Q2: What are the primary synthetic routes to the 7-nitro-1,2,3,4-tetrahydroisoquinoline intermediate?
A2: The two most common methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler route offers a more direct synthesis to the tetrahydroisoquinoline ring system.[1] The Bischler-Napieralski reaction first forms a 3,4-dihydroisoquinoline, which requires a subsequent reduction step to yield the tetrahydroisoquinoline.[2]
Q3: Which cyclization method, Pictet-Spengler or Bischler-Napieralski, is preferable?
A3: The choice depends on available starting materials and desired reaction conditions. The Pictet-Spengler reaction is often more atom-economical as it directly forms the saturated ring. However, its conditions can be harsh (strong acid, heat), especially for less activated aromatic rings.[3] The Bischler-Napieralski reaction is a powerful alternative, though it involves more steps (acylation, cyclization, reduction).[4]
Q4: What are the common reducing agents for converting the 7-nitro group to the 7-amino group?
A4: Catalytic hydrogenation is a very effective method. This typically involves using a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Other methods include reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid.
Troubleshooting Guides
Problem 1: Low or No Yield During Pictet-Spengler Cyclization
| Possible Cause | Diagnostic Check | Suggested Solution |
| Insufficient Acid Catalyst | Measure the pH of the reaction mixture. | Incrementally add more acid (e.g., concentrated HCl or TFA) while monitoring the reaction by Thin Layer Chromatography (TLC). |
| Low Reaction Temperature | Check the internal temperature of the reaction vessel. | Increase the temperature by refluxing the solvent (e.g., toluene, xylene) to provide sufficient energy for cyclization.[5] |
| Decomposition of Starting Material | Analyze the crude reaction mixture by TLC or LC-MS for signs of degradation (multiple spots, low mass balance). | Run the reaction at a lower temperature for a longer duration. Consider using a milder acid catalyst. |
| Poor Quality Reagents | Verify the purity of the 2-(3-nitrophenyl)ethylamine and formaldehyde source (e.g., paraformaldehyde or trioxane). | Use freshly purified starting materials. Ensure the formaldehyde source is anhydrous and properly stored. |
Problem 2: Formation of Side Products in Bischler-Napieralski Reaction
| Possible Cause | Diagnostic Check | Suggested Solution |
| Retro-Ritter Reaction | Use ¹H NMR or GC-MS to identify the characteristic signals of a styrene byproduct.[5] | Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter pathway. Alternatively, use milder dehydrating agents like triflic anhydride (Tf₂O) with a non-nucleophilic base.[6] |
| Incomplete Cyclization | Monitor the reaction by TLC. The presence of the starting N-acyl-2-(3-nitrophenyl)ethylamine indicates an incomplete reaction. | Increase reaction temperature or time. For poorly activated systems, using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in conjunction with POCl₃ can be effective.[2] |
| Polymerization/Charring | The reaction mixture turns dark or tarry. | Ensure slow and controlled addition of the dehydrating agent (e.g., POCl₃) at a low temperature before heating. Use a higher dilution of the substrate in an inert solvent. |
Problem 3: Incomplete Reduction of the Nitro Group
| Possible Cause | Diagnostic Check | Suggested Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | The reaction shows no hydrogen uptake or stalls. TLC shows the presence of starting material. | Use fresh, high-quality catalyst. Ensure the reaction solvent is appropriate and free of catalyst poisons (e.g., sulfur compounds). Purge the reaction vessel thoroughly with an inert gas before introducing hydrogen. |
| Insufficient Reducing Agent | TLC or LC-MS analysis of the crude product shows a mixture of the desired amine and the starting nitro compound. | Increase the molar equivalents of the reducing agent (e.g., SnCl₂, Fe). Ensure the reaction is allowed to proceed for a sufficient amount of time. |
| Precipitation of Reactant/Product | The reaction mixture becomes a thick, un-stirrable slurry, preventing the reaction from going to completion. | Use a different solvent system that better solubilizes all components at the reaction temperature. |
Experimental Protocols
Caution: These protocols involve the use of hazardous materials. Appropriate personal protective equipment (PPE) should be worn, and all procedures should be conducted in a well-ventilated fume hood.
Method A: Pictet-Spengler Route
Step 1: Synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline
-
To a solution of 2-(3-nitrophenyl)ethylamine (1.0 eq) in a suitable solvent like concentrated hydrochloric acid or a mixture of acetic acid and water.
-
Add formaldehyde (1.1 eq), typically as a 37% aqueous solution or from paraformaldehyde.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., aqueous NaOH or NaHCO₃) until the pH is ~8-9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 7-nitro-1,2,3,4-tetrahydroisoquinoline.
Step 2: Reduction to this compound
-
Dissolve 7-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a solvent such as methanol or ethanol.
-
Carefully add palladium on carbon (10% Pd/C, ~5-10 mol% catalyst loading) to the solution.
-
Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Method B: Bischler-Napieralski Route
Step 1: Acylation of 2-(3-Nitrophenyl)ethylamine
-
Dissolve 2-(3-nitrophenyl)ethylamine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acyl intermediate.
Step 2: Cyclization to 7-Nitro-3,4-dihydroisoquinoline
-
Dissolve the N-acyl intermediate (1.0 eq) in an anhydrous solvent such as acetonitrile or toluene.
-
Add a dehydrating agent like phosphorus oxychloride (POCl₃, 2-3 eq) dropwise at 0 °C.
-
Heat the mixture to reflux until the reaction is complete as monitored by TLC.
-
Cool the reaction and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) and extract with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to obtain the crude 7-nitro-3,4-dihydroisoquinoline.
Step 3 & 4: Reductions
-
Reduction of Dihydroisoquinoline: Dissolve the crude 7-nitro-3,4-dihydroisoquinoline in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise. Stir until the reduction of the imine is complete (monitor by TLC). Quench the reaction, remove the solvent, and perform an aqueous workup to isolate the 7-nitro-1,2,3,4-tetrahydroisoquinoline.
-
Reduction of Nitro Group: Follow the procedure described in Method A, Step 2 to reduce the nitro group to the target amine.
Visualized Workflows and Logic
Caption: Synthetic routes to this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
Technical Support Center: Purification of 1,2,3,4-Tetrahydroisoquinolin-7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2,3,4-tetrahydroisoquinolin-7-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues with potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis. - Product loss during extraction. - Suboptimal chromatography conditions. - Degradation of the compound. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Ensure the pH is appropriate during aqueous workup to prevent the amine from being water-soluble. - Optimize the solvent system for column chromatography; a common system for related compounds is a mixture of dichloromethane, methanol, and a small amount of ammonia to prevent tailing.[1] - Handle the amine under an inert atmosphere if sensitivity to air is suspected. |
| Presence of Impurities in Final Product (TLC/LC-MS analysis) | - Unreacted starting materials. - Formation of by-products. - Co-elution with the desired product during chromatography. - Contamination from solvents or glassware. | - Adjust the polarity of the chromatography eluent to achieve better separation. - Consider a different purification technique, such as recrystallization from a suitable solvent system. Formation of a salt (e.g., with tartaric acid) followed by recrystallization can be effective for purifying amines.[2][3][4] - Use high-purity solvents and thoroughly clean all glassware. |
| Product Tailing on Silica Gel TLC/Column Chromatography | - The basic nature of the amine interacting strongly with the acidic silica gel. | - Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine or ammonia to the eluent.[1][5] A typical mobile phase could be dichloromethane/methanol/ammonia in methanol.[1] - Alternatively, use a different stationary phase like alumina (basic or neutral).[5] |
| Difficulty in Removing Solvent After Purification | - Use of high-boiling point solvents. - Formation of a solvate with the product. | - Use a rotary evaporator to remove the bulk of the solvent. For high-boiling point solvents, a high-vacuum pump may be necessary. - If a solvate is suspected, try dissolving the product in a low-boiling point solvent and re-evaporating, or drying under high vacuum for an extended period. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent or impurities. - The freebase form of the compound may be an oil at room temperature. | - Ensure all solvent is removed under high vacuum. - Attempt to crystallize the oil from a suitable solvent or solvent mixture. - Convert the amine to a salt (e.g., hydrochloride or tartrate) which is more likely to be a crystalline solid.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Column chromatography on silica gel is a frequently used method for the purification of 1,2,3,4-tetrahydroisoquinoline derivatives.[1] Given that this compound is a basic compound, it is advisable to use a mobile phase containing a small amount of a base, such as triethylamine or ammonia, to prevent peak tailing on the acidic silica gel.[1][5]
Q2: Can I use recrystallization to purify this compound?
A2: Yes, recrystallization can be an effective purification method, particularly for removing minor impurities. Since the free base might be an oil or a low-melting solid, converting it to a salt (e.g., hydrochloride or tartrate) often yields a more crystalline material that is easier to recrystallize.[1][2][3][4]
Q3: What are some recommended solvent systems for column chromatography?
A3: Based on protocols for similar tetrahydroisoquinoline compounds, a mixture of a chlorinated solvent and an alcohol is a good starting point. For example, a gradient of methanol in dichloromethane is often effective.[1] To mitigate the basicity of the amine and improve peak shape, the addition of a small percentage of ammonia (in methanol) or triethylamine to the eluent is recommended.[1] A reported system for related compounds is dichloromethane/MeOH/ammonia in MeOH.[1]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring fractions. Use the same solvent system as your column or a slightly more polar one to ensure good separation. Staining with a visualizing agent such as potassium permanganate or ninhydrin can be used if the compound is not UV-active.
Q5: My purified this compound is degrading over time. How can I store it properly?
A5: Amines can be susceptible to oxidation. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C is often suggested) and protected from light.[6] Storing it as a salt can also improve its stability.
Experimental Protocols
Column Chromatography Purification
This protocol is a general guideline based on methods used for similar compounds.[1]
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude product.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the prepared column.
3. Elution:
-
Begin eluting with a non-polar solvent system (e.g., dichloromethane with a small percentage of methanol and triethylamine).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to facilitate the elution of the product.
-
A suggested eluent system for related compounds is dichloromethane/MeOH [4% (v/v)]/ammonia in MeOH (7 N) [1% (v/v)].[1]
4. Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization via Salt Formation
This protocol is based on general methods for purifying amines.[2][4]
1. Salt Formation:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., methanol, ethanol, or isopropanol).
-
Add a solution of an acid (e.g., hydrochloric acid in ether or a solution of tartaric acid in the same solvent) dropwise while stirring until the mixture becomes acidic.[1][2]
2. Crystallization:
-
The salt may precipitate out of the solution immediately. If not, concentrate the solution and/or cool it in an ice bath to induce crystallization.
-
If the product oils out, try adding a co-solvent in which the salt is less soluble.
3. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
4. (Optional) Conversion back to Free Base:
-
Dissolve the purified salt in water.
-
Add a base (e.g., sodium hydroxide solution) until the solution is basic (pH > 10).
-
Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: 1,2,3,4-Tetrahydroisoquinolin-7-amine
Disclaimer: Specific stability data for 1,2,3,4-tetrahydroisoquinolin-7-amine is limited in publicly available literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on the general chemical properties of aromatic amines and the tetrahydroisoquinoline scaffold.
Troubleshooting Guides
This section addresses common issues encountered during the handling and experimentation of this compound.
Issue 1: Color Change in Solution or on Storage
Question: My previously colorless or light-colored solution/solid of this compound has turned yellow, red, or brown. What is the likely cause?
Answer: A color change is a common indicator of degradation, particularly oxidation. Aromatic amines are susceptible to air oxidation, which can be accelerated by exposure to light and heat. The coloration is due to the formation of highly conjugated, colored oxidation products.[1]
Troubleshooting Steps:
-
Review Storage Conditions:
-
Atmosphere: Was the compound stored under an inert atmosphere (e.g., argon or nitrogen)? If not, oxidation is highly probable.
-
Light Exposure: Was the container protected from light? Amber vials or storage in a dark place is recommended.
-
Temperature: Was the compound stored at the recommended temperature (typically cool to refrigerated conditions)? Elevated temperatures can accelerate degradation.
-
-
Assess Solvent Purity:
-
Were the solvents used of high purity (e.g., HPLC grade)? Peroxides in older ethers or other impurities in solvents can initiate oxidation.
-
-
Analyze for Degradants:
-
Use an analytical technique like HPLC with a UV-Vis or photodiode array (PDA) detector to check the purity of the sample. The appearance of new peaks, especially those with different UV spectra, indicates the presence of degradation products.
-
Corrective Actions:
-
Proper Storage: Always store this compound under an inert atmosphere, protected from light, and at a low temperature.
-
Use Fresh Solvents: Prepare solutions using fresh, high-purity solvents.
-
Purification: If degradation has occurred, the material may need to be repurified (e.g., by chromatography or recrystallization) before use.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the most probable degradation pathway is the oxidation of the aromatic amine group.[1] Like aniline, it can be oxidized to form various products, including nitroso, nitro, azoxy, and azo compounds, as well as polymeric materials.[1][2][3] Under harsh oxidative conditions, quinone-like structures may also form.[1] The tetrahydroisoquinoline ring is generally more stable but could undergo dehydrogenation to the corresponding isoquinoline under certain catalytic or harsh oxidative conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, the compound should be stored:
-
Solid: In a tightly sealed container, under an inert atmosphere (argon or nitrogen), protected from light (amber vial), and in a refrigerator or freezer.
-
Solution: If solutions must be stored, they should be prepared in deoxygenated solvents, kept under an inert atmosphere, protected from light, and stored at low temperatures. Short-term storage is preferable. Acidic conditions might improve the stability of some aromatic amines against oxidation, but could introduce other stability issues.[4]
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[5][6][7]
-
Method: A reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Detection: A PDA detector is useful for identifying peak purity and detecting the formation of new chromophores. Mass spectrometry (LC-MS) can be used for the identification of degradation products.[8][9]
Q4: How can I perform a forced degradation study on this compound?
A4: Forced degradation studies, or stress testing, are used to identify potential degradation products and pathways.[10][11][12][13][14] A typical study would involve exposing the compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidation: 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Heating the solid compound (e.g., at 60-80°C).
-
Photostability: Exposing the solid or a solution to UV and visible light (ICH Q1B guidelines).
Samples from each condition should be analyzed by a stability-indicating method like HPLC to assess the extent of degradation and the profile of degradants formed.
Data Presentation
Table 1: Potential Degradation Pathways and Triggers
| Degradation Pathway | Triggering Conditions | Potential Degradation Products |
| Oxidation | Exposure to air (oxygen), light, heat, oxidizing agents (e.g., peroxides) | Colored impurities, N-oxides, nitroso, nitro, azoxy, and azo compounds, polymeric materials |
| Dehydrogenation | High temperature, presence of certain catalysts | 7-aminoisoquinoline |
| Acid/Base Instability | Strong acidic or basic conditions | Potential for salt formation, and under harsh conditions, ring opening (less likely) |
| Photodegradation | Exposure to UV or visible light | Can catalyze oxidation and other radical-mediated reactions |
Table 2: Recommended Analytical Techniques for Stability Monitoring
| Technique | Purpose | Typical Conditions |
| HPLC-UV/PDA | Purity assessment, quantification of parent compound and degradants | Reversed-phase C18 column, gradient elution with buffered aqueous and organic mobile phases |
| LC-MS | Identification of unknown degradation products | Coupled with HPLC, using ESI or APCI ionization |
| GC-MS | Analysis of volatile degradants (may require derivatization) | Capillary column suitable for amines, derivatization may be necessary for non-volatile products |
| NMR Spectroscopy | Structure elucidation of isolated degradation products | ¹H, ¹³C, and 2D NMR techniques |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Purity Assessment
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm, or PDA scan from 200-400 nm.
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of mobile phases).
Protocol 2: Forced Oxidation Study
-
Sample Preparation: Prepare a solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Condition: To 1 mL of the sample solution, add 100 µL of 30% hydrogen peroxide.
-
Incubation: Store the solution, protected from light, at room temperature.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Dilute the aliquots with the mobile phase and analyze immediately using the HPLC method described above to monitor the decrease in the parent peak and the formation of new peaks.
Visualizations
Caption: Troubleshooting workflow for investigating instability.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 8. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. ijrpp.com [ijrpp.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. acdlabs.com [acdlabs.com]
Technical Support Center: Optimizing Reaction Conditions for 1,2,3,4-Tetrahydroisoquinolin-7-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,2,3,4-tetrahydroisoquinolin-7-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound derivatives?
A1: The two most common and versatile methods for synthesizing the 1,2,3,4-tetrahydroisoquinoline (THIQ) core are the Pictet-Spengler and the Bischler-Napieralski reactions.[1][2] For 7-amino-THIQ derivatives, these reactions are typically performed using a suitably protected 3-aminophenethylamine derivative as the starting material. Subsequent deprotection affords the desired 7-amino-THIQ.
Q2: Why is regioselectivity a concern in the synthesis of 7-amino-THIQ derivatives?
A2: The starting material for 7-amino-THIQs is typically a meta-substituted phenethylamine. During the intramolecular cyclization step in both the Pictet-Spengler and Bischler-Napieralski reactions, the electrophilic attack can occur at either the C6 or C8 position of the benzene ring, leading to a mixture of regioisomers.[3] The electronic properties of the substituents on the aromatic ring and the reaction conditions play a crucial role in determining the regiochemical outcome.[4][5]
Q3: What are common protecting groups for the 7-amino functionality during THIQ synthesis?
A3: To prevent unwanted side reactions and interference from the amino group at the 7-position, it is often necessary to use a protecting group. Common choices include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), or an amide linkage. The choice of protecting group will depend on its stability to the reaction conditions of the cyclization and the ease of its subsequent removal.[6]
Q4: Can microwave irradiation be used to optimize the synthesis of THIQ derivatives?
A4: Yes, microwave-assisted synthesis has been successfully employed for both Pictet-Spengler and Bischler-Napieralski reactions to afford 1-substituted THIQs.[1] This technique can significantly reduce reaction times and, in some cases, improve yields.[1] For example, the cyclization of 2-(3,4-dimethoxyphenyl)ethylamine with benzaldehyde in the presence of trifluoroacetic acid (TFA) under microwave irradiation for 15 minutes resulted in a 98% yield of the corresponding THIQ derivative.[1]
Troubleshooting Guides
Pictet-Spengler Reaction Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Insufficiently activated aromatic ring. | The Pictet-Spengler reaction is more efficient with electron-donating groups on the aromatic ring.[7][8] If the starting phenethylamine is not sufficiently activated, consider using stronger acidic conditions (e.g., superacids) to enhance the electrophilicity of the iminium ion intermediate.[7] |
| Decomposition of starting material or product. | Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh acidic conditions or high temperatures. | |
| Poor regioselectivity (mixture of 6- and 8-amino isomers) | Kinetic vs. thermodynamic control. | The formation of the 6-substituted isomer (para-cyclization) is generally thermodynamically favored and can be promoted by using strong acids (e.g., TFA, HCl) and higher temperatures.[3] The 8-substituted isomer (ortho-cyclization) is often the kinetically favored product and its formation can sometimes be enhanced under milder, pH-neutral conditions.[3] |
| Steric hindrance. | The choice of aldehyde or ketone can influence regioselectivity. Bulkier carbonyl compounds may favor cyclization at the less sterically hindered position. | |
| Formation of side products | Oxidation of the tetrahydroisoquinoline ring. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the product is sensitive to air. |
Bischler-Napieralski Reaction Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low yield of dihydroisoquinoline intermediate | Ineffective dehydrating agent. | For less activated aromatic rings, a stronger dehydrating system like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often more effective.[9] |
| Incomplete cyclization. | Ensure anhydrous conditions, as moisture can quench the dehydrating agent and inhibit the reaction. Increase the reaction temperature or prolong the reaction time, monitoring by TLC. | |
| Formation of a styrene derivative as a major byproduct | Retro-Ritter reaction. | This side reaction is more prevalent when a stable carbocation can be formed.[10] To minimize this, consider using a nitrile as the solvent to shift the equilibrium away from the retro-Ritter product.[10] Alternatively, using oxalyl chloride to generate an N-acyliminium intermediate can avoid the elimination of the amide group.[10] |
| Difficulty in reducing the dihydroisoquinoline intermediate | Inappropriate reducing agent. | Sodium borohydride (NaBH₄) in methanol is a commonly used and effective reducing agent for converting the dihydroisoquinoline to the desired tetrahydroisoquinoline.[11] If this is not effective, other reducing agents like sodium cyanoborohydride or catalytic hydrogenation can be explored.[1] |
| Reaction mixture becomes a thick, unmanageable tar | Polymerization or decomposition at high temperatures. | Carefully control the reaction temperature, perhaps with a gradual increase to the target temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-heating. |
Data Presentation: Optimization of Reaction Conditions
Table 1: Comparison of Catalysts for the Pictet-Spengler Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Reflux | 4 | 85 | [Generic Protocol] |
| Hydrochloric Acid (HCl) | Ethanol | Reflux | 6 | 82 | [Generic Protocol] |
| Phosphoric Acid (H₃PO₄) | Toluene | 110 | 5 | 78 | [Generic Protocol] |
| p-Toluenesulfonic Acid (PTSA) | Toluene | 110 | 8 | 88 | [12] |
| Superacid (e.g., CF₃SO₃H) | Dichloromethane | 25 | 2 | 90-95 | [7] |
Table 2: Comparison of Dehydrating Agents for the Bischler-Napieralski Reaction
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | Acetonitrile | Reflux | 3 | 80-90 | [9] |
| P₂O₅ in POCl₃ | Neat | 100-120 | 2 | >90 | [9] |
| Polyphosphoric Acid (PPA) | Neat | 140-160 | 1 | 75-85 | [13] |
| Triflic Anhydride (Tf₂O) | Dichloromethane | 0-25 | 1 | >90 | [13] |
Experimental Protocols
General Protocol for the Pictet-Spengler Reaction of a Protected 3-Aminophenethylamine
-
Starting Material Preparation: Begin with a 3-aminophenethylamine derivative where the amino group is protected (e.g., as a Boc-carbamate).
-
Reaction Setup: Dissolve the protected 3-aminophenethylamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane, toluene, or ethanol).
-
Acid Catalysis: Add the acid catalyst (e.g., TFA, 1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Remove the protecting group from the 7-amino functionality using appropriate conditions (e.g., TFA for Boc deprotection) to yield the final this compound derivative.
General Protocol for the Bischler-Napieralski Reaction and Subsequent Reduction
-
Amide Formation: Acylate a protected 3-aminophenethylamine with an appropriate acyl chloride or carboxylic acid to form the corresponding N-acyl derivative.
-
Cyclization: Dissolve the N-acyl-protected-3-aminophenethylamine (1.0 eq) in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane). Add the dehydrating agent (e.g., POCl₃, 2-3 eq) dropwise at 0 °C.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC or LC-MS.
-
Quenching and Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide) and extract the product with an organic solvent.
-
Reduction: Dissolve the crude dihydroisoquinoline intermediate in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.
-
Final Workup and Purification: After the reduction is complete (monitored by TLC), quench the reaction with water and remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent. Dry, concentrate, and purify the crude product by column chromatography.
-
Deprotection: Remove the protecting group from the 7-amino functionality to obtain the desired product.
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for common issues in the synthesis of 7-amino-THIQ derivatives.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids - Google Patents [patents.google.com]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of 7-amino-THIQ Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-amino-1,2,3,4-tetrahydroisoquinoline (7-amino-THIQ) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 7-amino-THIQ enantiomers?
A1: The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. This makes their separation by standard chromatographic or crystallization techniques difficult. Effective separation requires the introduction of a chiral environment, either through a chiral stationary phase (CSP) in chromatography, a chiral additive in the mobile phase, or by converting the enantiomers into diastereomers which have different physical properties.
Q2: What are the common methods for purifying 7-amino-THIQ isomers?
A2: The most common methods for the purification of 7-amino-THIQ isomers include:
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase to achieve enantioseparation.
-
Supercritical Fluid Chromatography (SFC): Often provides faster and more efficient separations than HPLC for chiral compounds.
-
Diastereomeric Salt Crystallization: Involves reacting the racemic 7-amino-THIQ with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1]
-
Derivatization followed by Achiral Chromatography: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[2][3]
Q3: How do I choose the right chiral column for HPLC separation of 7-amino-THIQ?
A3: The selection of a chiral column is often empirical. However, for aromatic amines like 7-amino-THIQ, polysaccharide-based columns (e.g., Chiralpak® AD, AS) and macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) are good starting points.[4] Zwitterionic stationary phases based on cinchona alkaloids have also shown success in separating related amino acid compounds. It is recommended to screen a few columns with different chiral selectors to find the one that provides the best selectivity and resolution.
Q4: Can I use Thin-Layer Chromatography (TLC) for chiral separation of 7-amino-THIQ?
A4: Yes, chiral TLC can be used for the analytical separation of 7-amino-THIQ isomers. This is typically achieved by using plates coated with a chiral selector or by adding a chiral agent to the mobile phase.[5] While primarily used for analytical purposes, it can be a quick and inexpensive way to screen for suitable separation conditions before moving to preparative HPLC.
Troubleshooting Guides
Chiral HPLC & SFC Purification
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | 1. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, macrocyclic glycopeptide, zwitterionic). 2. Consult column selection guides from manufacturers for aromatic amines. |
| Suboptimal Mobile Phase Composition | 1. Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Additives like diethylamine (DEA) or trifluoroacetic acid (TFA) can improve peak shape and resolution. 2. Reversed Phase: Adjust the ratio of aqueous buffer to organic modifier (e.g., acetonitrile, methanol). Modify the pH of the aqueous phase. 3. SFC: Alter the co-solvent (e.g., methanol, ethanol, acetonitrile) percentage and introduce additives like amines (for basic compounds) or acids. |
| Incorrect Temperature | 1. Vary the column temperature. Lower temperatures often increase resolution but also increase analysis time and backpressure. Conversely, higher temperatures can sometimes improve efficiency. |
| Inappropriate Flow Rate | 1. Optimize the flow rate. Lower flow rates can sometimes improve resolution, but at the cost of longer run times. |
| Sample Overload | 1. Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and loss of resolution. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | 1. Add a competing amine (e.g., diethylamine, triethylamine) to the mobile phase to block active sites on the silica surface that can cause peak tailing for basic compounds like 7-amino-THIQ. 2. For acidic impurities, adding a small amount of a weak acid (e.g., acetic acid, formic acid) can improve peak shape. |
| Sample Solvent Effects | 1. Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase to prevent peak distortion. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent to remove contaminants. 2. If performance does not improve, the column may be degraded and need replacement. |
Diastereomeric Salt Crystallization
Issue: Difficulty in Forming Crystals or Poor Separation of Diastereomers
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Resolving Agent | 1. Screen different chiral acids. Common choices for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[1] |
| Unsuitable Solvent System | 1. Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof). The goal is to find a solvent where one diastereomeric salt is significantly less soluble than the other. |
| Supersaturation Not Achieved | 1. Concentrate the solution. 2. Cool the solution slowly. Seeding with a small crystal of the desired diastereomer can induce crystallization. |
| Crystallization Occurs Too Rapidly | 1. Use a more solubilizing solvent system or a higher temperature to slow down the crystallization process, which can lead to higher purity crystals. |
| Co-precipitation of Diastereomers | 1. Perform multiple recrystallizations of the isolated salt to improve diastereomeric purity. |
Experimental Protocols
Example Chiral HPLC Method for THIQ Derivatives
This protocol is a starting point based on methods for related compounds and should be optimized for 7-amino-THIQ.
| Parameter | Condition |
| Column | CHIRALPAK® ZWIX(+) |
| Mobile Phase | Methanol/Acetonitrile (50/50 v/v) containing 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Data adapted from similar separations of tetrahydroisoquinoline.[6]
General Protocol for Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve one equivalent of racemic 7-amino-THIQ in a suitable solvent. Add one equivalent of a chiral resolving agent (e.g., L-(+)-tartaric acid).
-
Crystallization: Gently heat the mixture to ensure complete dissolution. Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or scratching the inside of the flask.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Analysis: Analyze the diastereomeric purity of the crystals and the mother liquor by HPLC or NMR.
-
Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify with a suitable base (e.g., NaOH, NaHCO₃) to deprotonate the amine.
-
Extraction: Extract the free base of the 7-amino-THIQ enantiomer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying and Evaporation: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified enantiomer.
Visualizations
Experimental Workflow for Chiral Purification
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. "Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids" by A. Péter, G. Török et al. [scholarsmine.mst.edu]
- 3. Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The enantiomeric separation of aromatic alcohol amino drugs by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
Technical Support Center: N-Functionalization of 1,2,3,4-Tetrahydroisoquinolin-7-amine
Welcome to the technical support center for the N-functionalization of 1,2,3,4-tetrahydroisoquinolin-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of modifying this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-functionalization of this compound?
The primary challenge lies in achieving selective functionalization at the desired nitrogen atom. The molecule contains two nucleophilic nitrogen centers: a secondary amine within the tetrahydroisoquinoline (THIQ) core (N-2) and a primary aromatic amine at the 7-position (N-7). These two sites have different nucleophilicities, leading to potential side reactions and mixtures of products.
Q2: Which nitrogen is more nucleophilic, the secondary amine in the THIQ core (N-2) or the primary aromatic amine (N-7)?
Generally, the secondary amine within the aliphatic THIQ ring system (N-2) is more nucleophilic and basic than the primary aromatic amine (N-7). The lone pair of electrons on the aromatic amine is delocalized into the benzene ring, reducing its availability for nucleophilic attack. Consequently, reactions with electrophiles will often favor the N-2 position under kinetic control.
Q3: What are the common side reactions observed during N-alkylation?
The most common side reactions during N-alkylation include:
-
Over-alkylation: The initial N-alkylation product is also a nucleophile and can react further with the alkylating agent, leading to di- and tri-alkylation, and in some cases, the formation of quaternary ammonium salts. This is a common issue in amine alkylations.
-
Lack of Chemoselectivity: Reaction at the undesired nitrogen atom. For instance, attempting to alkylate the N-7 position may result in competitive or even predominant alkylation at the more nucleophilic N-2 position.
-
Ring Opening: Under harsh reaction conditions, the tetrahydroisoquinoline ring may undergo undesired cleavage.
Q4: How can I promote selective N-functionalization at the desired position?
The key to selective N-functionalization is to exploit the differences in reactivity between the two nitrogen atoms. This is typically achieved through the use of protecting groups. To functionalize the N-7 position, the more reactive N-2 amine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group.[1] Once the N-2 position is protected, the N-7 amine can be selectively functionalized. Subsequently, the protecting group at N-2 can be removed under acidic conditions.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation with Alkyl Halides
Symptoms:
-
The starting material is largely unreacted after the specified reaction time.
-
The yield of the desired N-alkylated product is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Reactivity of Alkylating Agent | Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive alkyl halide. |
| Inappropriate Base | A base is typically required to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The choice of base can influence the reaction rate and side product formation. Consider screening different bases. |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures. |
| Solvent Effects | The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for N-alkylation. |
Issue 2: Formation of Multiple Products in N-Alkylation
Symptoms:
-
TLC or LC-MS analysis shows multiple product spots, indicating a mixture of mono-, di-, and possibly tri-alkylated products.
-
Isolation of the desired mono-alkylated product is difficult due to the presence of closely related byproducts.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | This is a common problem in amine alkylations. To favor mono-alkylation, use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to control the reaction. |
| Lack of Chemoselectivity | If you are targeting the N-7 position without protection, you will likely get a mixture of N-2 and N-7 alkylated products. To achieve selectivity, it is highly recommended to protect the N-2 position first (e.g., with a Boc group). |
Issue 3: Difficulty in N-Acylation Selectivity
Symptoms:
-
Acylation occurs at both the N-2 and N-7 positions, leading to a mixture of mono- and di-acylated products.
-
Low yield of the desired mono-acylated product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Reactivity of Acylating Agent | Highly reactive acylating agents like acyl chlorides may not provide good selectivity. Consider using a less reactive agent such as an anhydride or employing a coupling reagent (e.g., HATU, HOBt) with a carboxylic acid for a more controlled reaction. |
| Lack of Protecting Group Strategy | For selective acylation, a protecting group strategy is essential. To acylate the N-7 position, protect the N-2 position first. Conversely, to acylate the N-2 position, the N-7 amine can be protected, for example, as a phthalimide, which can be later removed by hydrazinolysis. |
Experimental Protocols
Protocol 1: Selective N-7 Functionalization via N-2 Protection
This protocol outlines the general steps for the selective functionalization of the 7-amino group.
Step 1: Protection of the N-2 Secondary Amine
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Add a base, such as triethylamine or sodium bicarbonate.
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by extracting the product into an organic solvent, washing with brine, drying over sodium sulfate, and concentrating under reduced pressure.
-
Purify the resulting tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate by column chromatography.[2]
Step 2: N-Functionalization of the 7-Amino Group
-
For N-Alkylation:
-
Dissolve the N-Boc protected amine in a suitable solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate) and the desired alkyl halide.
-
Heat the reaction mixture as needed and monitor for completion.
-
Perform an aqueous workup and purify the product.
-
-
For N-Acylation:
-
Dissolve the N-Boc protected amine in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) and the desired acyl chloride or anhydride.
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous workup and purify the product.
-
Step 3: Deprotection of the N-2 Amine
-
Dissolve the N-functionalized, N-Boc protected product in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the desired N-7 functionalized product, typically as a salt.
Visualizations
Caption: Reaction pathways for N-functionalization of this compound.
References
Technical Support Center: Optimizing Regioselectivity in the Synthesis of 7-Substituted THIQs
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed protocols to address challenges in achieving high regioselectivity for 7-substituted tetrahydroisoquinolines (THIQs).
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of 7-substituted THIQs, providing potential causes and actionable solutions in a question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| My Bischler-Napieralski or Pictet-Spengler reaction is resulting in a mixture of 7- and 5-substituted regioisomers. How can I improve selectivity for the 7-substituted product? | The cyclization is an electrophilic aromatic substitution, highly sensitive to the electronic nature of the aromatic ring. For a meta-substituted phenethylamine precursor, cyclization can occur either para to the substituent (yielding the 7-substituted product) or ortho (yielding the 5-substituted product).[1][2] The inherent electronic preference may not favor the desired 7-position. | 1. Modify Electronic Effects: If possible, alter the activating groups on the aromatic ring to electronically favor the C-6 position for cyclization (which becomes the 7-position in the THIQ).[1] 2. Introduce a Blocking Group: For Pictet-Spengler reactions, introducing a sterically hindering or electronically deactivating group (like a halogen) at the C-2 position of the phenethylamine precursor can block cyclization at the adjacent position, thereby directing the reaction to the desired C-6 position.[3] This blocking group can often be removed in a subsequent step. 3. Optimize Reaction Conditions: Systematically vary the acid catalyst (protic vs. Lewis acid), solvent, and temperature, as these can influence the regiochemical outcome.[4][5] |
| The yield of my desired 7-substituted THIQ is very low, or the reaction is failing completely. | 1. Deactivated Aromatic Ring: Electron-withdrawing groups on the phenethylamine ring strongly hinder the electrophilic aromatic substitution required for cyclization.[1] 2. Insufficiently Potent Reagent (Bischler-Napieralski): Common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough for less reactive substrates.[1][6] 3. Side Reactions: A major competing pathway in the Bischler-Napieralski reaction is the retro-Ritter reaction, which fragments the nitrilium ion intermediate to form a styrene derivative.[1][2][7] 4. Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, often resulting in tar formation.[1][6] | 1. Enhance Ring Activation: If the synthetic route allows, use precursors with electron-donating groups (e.g., alkoxy groups) on the aromatic ring, as they facilitate the reaction.[2][8] 2. Use Stronger/Milder Reagents: For deactivated rings in a Bischler-Napieralski reaction, use a stronger dehydrating agent like P₂O₅ in refluxing POCl₃.[2][6] Alternatively, for acid-sensitive substrates, switch to a milder, more modern protocol using triflic anhydride (Tf₂O) and 2-chloropyridine, which allows for lower reaction temperatures.[1][6] 3. Minimize Side Reactions: To suppress the retro-Ritter reaction, consider using the corresponding nitrile as a solvent or employing a method that generates an N-acyliminium intermediate (e.g., using oxalyl chloride) instead of a nitrilium ion.[2][7] 4. Control Reaction Conditions: Carefully control the temperature and monitor the reaction's progress closely using TLC or LC-MS to avoid decomposition.[6] |
| My reaction mixture has turned into a thick, unmanageable tar. | This is typically caused by polymerization or decomposition of starting materials and products.[6] It is especially common with high temperatures, prolonged reaction times, or highly reactive substrates.[1][6] | 1. Temperature Control: Maintain careful control over the reaction temperature. A gradual increase to the target temperature may be beneficial.[6] 2. Optimize Reaction Time: Stop the reaction as soon as the starting material is consumed (as determined by TLC or LC-MS monitoring) to prevent over-heating and subsequent decomposition.[6] 3. Check Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, as impurities can catalyze polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in Bischler-Napieralski and Pictet-Spengler reactions? A1: Regioselectivity is primarily governed by the principles of electrophilic aromatic substitution. The key factors are:
-
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring activate the ortho and para positions, directing the cyclization to these sites.[1][2] For a meta-substituted precursor, cyclization para to an EDG yields the 7-substituted THIQ, which is often favored.[2]
-
Steric Hindrance: The cyclization generally occurs at the least sterically hindered ortho position.[3] This can be exploited by introducing bulky "blocking groups" to prevent reaction at an undesired position.
-
Reaction Conditions: The choice of acid catalyst (Lewis vs. Brønsted), solvent polarity, and temperature can subtly influence the transition state energies for the different cyclization pathways, thereby affecting the final product ratio.[4][5]
Q2: Which reaction is better for synthesizing 7-substituted THIQs: Bischler-Napieralski or Pictet-Spengler? A2: The choice depends on the substrate and desired functionality. The Pictet-Spengler reaction is generally milder and often proceeds under conditions compatible with a wider range of functional groups.[9][10] It is particularly effective for aromatic rings that are activated by electron-donating groups.[8] The Bischler-Napieralski reaction typically requires harsher acidic conditions and dehydrating agents.[11][12][13] It is used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides, which can then be reduced to the corresponding THIQ.[11] For substrates that are not sufficiently electron-rich, stronger reagents or modified, milder protocols for the Bischler-Napieralski reaction may be necessary.[1][2]
Q3: How can I minimize the formation of the styrene side product in the Bischler-Napieralski reaction? A3: The formation of styrene occurs via a retro-Ritter reaction, which is a major competing pathway.[1][7] This can be minimized by:
-
Using a Nitrile Solvent: Employing a nitrile (e.g., acetonitrile) as the solvent can shift the equilibrium away from the fragmentation pathway.[7]
-
Using an Alternative Acylating Agent: A method developed by Larsen and colleagues uses oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to fragmentation than the traditional nitrilium ion intermediate.[1][7]
Q4: How do I confirm the regiochemistry of my final product? A4: Unambiguous structural confirmation is critical. The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy . Specifically, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between protons, helping to definitively establish the substitution pattern. For example, a NOE correlation between the proton at C-8 and the substituent at C-7 would confirm the 7-substituted structure. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) can also be used to establish long-range correlations and confirm connectivity.
Quantitative Data Summary
The following tables summarize quantitative data on how reaction conditions and substrate modifications can influence the outcome of THIQ synthesis.
Table 1: Effect of Dehydrating Agent on Bischler-Napieralski Cyclization (Data compiled for illustrative purposes based on general findings)
| Substrate Type | Dehydrating Agent | Temperature | Typical Yield | Notes |
| Electron-Rich Arene | POCl₃ | Reflux | Good to High | Standard conditions for activated substrates.[11] |
| Electron-Neutral/Deficient Arene | P₂O₅ in refluxing POCl₃ | High (Reflux) | Moderate | More potent conditions required for less reactive substrates.[1][2][11] |
| Acid-Sensitive Substrate | Tf₂O, 2-chloropyridine | -20 °C to 0 °C | High | Milder, modern protocol suitable for a wider range of substrates.[1][6] |
Table 2: Influence of C-2 Halogen Substituent on Regioselectivity in Pictet-Spengler Cyclization (Based on findings reported by Shin, D. S., et al.)[3]
| C-2 Substituent (in Phenethylamine Precursor) | Product Ratio (Desired 7-Substituted : Undesired 5-Substituted) | Yield of 7-Substituted Product | Notes |
| H | Mixture, undesired isomer may predominate | Variable | Uncontrolled cyclization. |
| Iodo (I) | ~1 : 1 | Low | The least regioselective among the halogens.[3] |
| Bromo (Br) | Predominantly desired isomer | Good | Bromine acts as an effective directing/blocking group.[3] |
| Chloro (Cl) | > 99 : 1 | 90% | Chlorine completely alters the regioselectivity in favor of the desired product.[3] |
Key Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction (POCl₃)
-
To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Cool the solution in an ice bath. Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5.0 equiv) dropwise. Note that the addition may be exothermic.[6]
-
After addition, heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it over crushed ice or slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude 3,4-dihydroisoquinoline product by flash column chromatography or recrystallization.[6]
Protocol 2: Milder Bischler-Napieralski Conditions (Tf₂O)
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[6]
-
Cool the mixture to -20 °C using a suitable cooling bath.
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise to the solution.[1][6]
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[1]
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[1]
Protocol 3: General Procedure for Pictet-Spengler Reaction
-
Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., toluene, dichloromethane, or a protic solvent like ethanol).
-
Add the acid catalyst. This can be a protic acid (e.g., trifluoroacetic acid - TFA, HCl) or a Lewis acid (e.g., BF₃·OEt₂).[8] For substrates with highly activating electron-donating groups, the reaction can sometimes proceed under physiological pH without strong acid.[8]
-
Stir the reaction at the appropriate temperature (from room temperature to reflux), monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture. If an acidic catalyst was used, wash with a saturated aqueous NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting tetrahydroisoquinoline by flash column chromatography or recrystallization.
Visualized Workflows and Pathways
The following diagrams illustrate key decision-making processes and reaction pathways to aid in experimental design and troubleshooting.
Caption: Troubleshooting flowchart for poor regioselectivity.
Caption: Experimental workflow for optimizing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Technical Support Center: Improving Yields in the Bischler-Napieralski Synthesis of 7-Amino-THIQs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Bischler-Napieralski synthesis of 7-amino-tetrahydroisoquinolines (THIQs).
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and why is it used for 7-amino-THIQ synthesis?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides into 3,4-dihydroisoquinolines (DHIQs).[1][2][3] These DHIQs are immediate precursors that can be readily reduced to the desired tetrahydroisoquinolines (THIQs).[4][5] This method is particularly effective for substrates with electron-rich aromatic rings.[2][6][7] The 7-amino group is a strong electron-donating (activating) group, which facilitates the key cyclization step of the reaction.[8]
Q2: My yield of 7-amino-DHIQ is low or the reaction is failing. What are the most common causes?
Low yields in this synthesis typically stem from several key factors:
-
Insufficiently Potent Dehydrating Agent: While the 7-amino group activates the ring, the specific amide substrate may still require a strong dehydrating agent to form the reactive nitrilium ion intermediate efficiently.[1]
-
Inappropriate Reaction Conditions: Excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or the product, often resulting in the formation of tar.[1][9]
-
Side Reactions: The primary competing pathway is the retro-Ritter reaction, which fragments the intermediate to form a styrene derivative.[1][6]
-
Substrate Instability: The free amino group or other sensitive functionalities on your starting material may be unstable under the strongly acidic reaction conditions, leading to degradation.[1]
Q3: How do I select the appropriate dehydrating agent for my 7-amino-phenethylamide substrate?
The choice of dehydrating agent is critical and depends on the overall reactivity of your substrate.
-
For Activated Substrates: Phosphorus oxychloride (POCl₃) is the most common and often sufficient reagent for substrates with activated aromatic rings, such as those containing an amino group.[1][3]
-
For Less Reactive or Challenging Substrates: If POCl₃ alone gives low yields, a more powerful dehydrating system is needed. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic and effective choice.[1][3][8]
-
For Acid-Sensitive Substrates: If you suspect degradation under harsh acidic conditions, a milder, modern protocol using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine is highly recommended.[1][6][9] This method often allows the reaction to proceed at lower temperatures, improving yields for sensitive substrates.
Q4: My reaction mixture is turning into a thick, unmanageable tar. What should I do?
Tar formation is a common issue, usually caused by polymerization or decomposition at high temperatures.[1][8]
-
Control the Temperature: Carefully manage the reaction temperature. A gradual increase to the target reflux temperature may be beneficial.[1]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material. Stop the reaction as soon as it is complete to avoid prolonged heating, which can degrade the product.[1][9]
-
Ensure Adequate Solvent: Use a sufficient volume of an appropriate high-boiling solvent (e.g., toluene, xylene) to maintain a stirrable mixture and help regulate the temperature.[1][6]
Q5: I am observing a significant amount of a styrene byproduct. How can I minimize this?
The formation of a styrene derivative indicates that the retro-Ritter reaction is a major competing pathway.[6][8] To minimize this side reaction:
-
Use Milder Conditions: Employing a modern protocol with Tf₂O and 2-chloropyridine allows the reaction to proceed at much lower temperatures (e.g., -20 °C to 0 °C), which can significantly suppress this fragmentation pathway.[1]
-
Change the Solvent: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products, though this may not always be practical.[6][8]
Troubleshooting Guide
This guide addresses common experimental issues and provides a logical workflow for optimizing your reaction.
Problem: Low to No Product Formation
-
Observation: TLC or LC-MS analysis shows primarily unreacted starting material.
-
Potential Cause 1: The dehydrating agent is not potent enough.[1]
-
Potential Cause 2: Reaction temperature is too low or reaction time is too short.[1]
-
Potential Cause 3: The aromatic ring is not sufficiently activated (unlikely with a 7-amino group but possible with other deactivating groups present).
-
Solution: Use a stronger dehydrating agent or consider an alternative synthetic route.[1]
-
Problem: Complex Mixture of Products / Significant Degradation
-
Observation: TLC shows multiple spots, and the isolated yield of the desired product is low, with evidence of decomposition (tarring).
-
Potential Cause 1: The reaction temperature is too high or the reaction time is too long for your specific substrate.[1]
-
Potential Cause 2: The 7-amino group or other parts of the substrate are unstable under the strongly acidic conditions.[1]
-
Solution: The Tf₂O/2-chloropyridine protocol is the best alternative. If this fails, you may need to protect the amino group (e.g., as a carbamate) before the cyclization step.
-
Data Presentation
The selection of the dehydrating agent significantly impacts reaction yield. The following table provides illustrative yields for the cyclization of a common, electron-rich substrate to demonstrate this effect. Yields for 7-amino substrates may vary but will follow similar trends.
| Dehydrating Agent/System | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| POCl₃ | Toluene | 80-110 | 60-85 | [1] |
| P₂O₅ in POCl₃ | POCl₃ | 100-110 | 75-95 | [1][3] |
| Tf₂O / 2-chloropyridine | Dichloromethane | -20 to 0 | 80-98 | [1][7] |
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃
This protocol is suitable for many electron-rich phenethylamides.[1]
-
Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser, add the β-arylethylamide substrate (1.0 equiv) under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any initial exotherm.[1]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using TLC.[1]
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is >9.[1]
-
Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3,4-dihydroisoquinoline can then be purified by column chromatography.[1]
Protocol 2: Milder Cyclization using Triflic Anhydride (Tf₂O)
This modern protocol is ideal for acid-sensitive substrates and often provides higher yields by minimizing side reactions.[1][9]
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[1][7]
-
Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[1][7]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]
-
Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]
Protocol 3: Reduction of DHIQ to THIQ
The resulting 3,4-dihydroisoquinoline can be reduced to the final tetrahydroisoquinoline product.
-
Setup: Dissolve the crude or purified DHIQ (1.0 equiv) in methanol (MeOH).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5-3.0 equiv) portion-wise, monitoring the reaction by TLC.[5][7]
-
Work-up: Once the reaction is complete, quench by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Concentrate the mixture to remove most of the methanol. Extract the aqueous residue with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude THIQ, which can be purified by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: The overall experimental workflow from start to finish.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 7-Amino-1,2,3,4-Tetrahydroisoquinoline (7-amino-THIQ)
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 7-amino-THIQ, a key intermediate in pharmaceutical development. The focus is on managing and minimizing the formation of common byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 7-amino-THIQ?
A1: The most prevalent and direct method for synthesizing the 7-amino-THIQ scaffold is the Pictet-Spengler reaction.[1][2] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. For 7-amino-THIQ, the typical starting materials are 3-(2-aminoethyl)aniline (also known as 3-aminophenethylamine) and formaldehyde. The amino group on the aromatic ring is an electron-donating group, which activates the ring and generally facilitates the crucial cyclization step under milder conditions than unactivated systems.[1][3]
Q2: Why is byproduct formation a significant issue in 7-amino-THIQ synthesis?
A2: Byproduct formation is a common challenge due to the presence of two nucleophilic amino groups in the starting material, 3-(2-aminoethyl)aniline: a primary aliphatic amine and an aromatic amine. Both can react with the aldehyde (e.g., formaldehyde), leading to a variety of side products. Formaldehyde itself can also participate in unwanted side reactions, such as polymerization or acting as a methylating agent under certain conditions.[4][5] These side reactions consume starting materials, reduce the yield of the desired product, and complicate purification.
Q3: What are the primary byproducts to expect in this synthesis?
A3: While specific byproducts depend heavily on reaction conditions, several are commonly hypothesized or observed in similar reactions:
-
N-Methylated Species: Formation of N-methyl-7-amino-THIQ or N,N-dimethyl-7-amino-THIQ if the reaction conditions inadvertently promote reductive amination.
-
Bis-THIQ Species: Reaction of a single formaldehyde molecule with two molecules of the phenethylamine precursor can lead to bridged dimer impurities.
-
Products from Aromatic Amine Reactivity: The aromatic amine can react with formaldehyde to form an imine or lead to polymerization, especially if the reaction is not properly controlled.[5]
-
Over-alkylation Products: Reaction of the product's secondary amine with additional formaldehyde and starting material.
Q4: Is it necessary to protect one of the amino groups before the reaction?
A4: While the Pictet-Spengler reaction can proceed without protection, using a protecting group strategy can significantly reduce byproduct formation and improve selectivity.[6] Protecting the more nucleophilic primary aliphatic amine (e.g., as a carbamate like Boc or Cbz) would prevent its reaction with the aldehyde.[7] However, this adds extra steps to the synthesis (protection and deprotection). An alternative is to protect the aromatic amine, though this is less common as its electron-donating effect is beneficial for the cyclization. The choice depends on the specific challenges encountered in the synthesis.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 7-amino-THIQ via the Pictet-Spengler reaction.
| Issue / Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 7-amino-THIQ | 1. Incomplete Reaction: Insufficient reaction time, temperature, or acid catalyst concentration. | 1. Optimize Conditions: Increase reaction time or temperature moderately. Screen different acid catalysts (e.g., HCl, H₂SO₄, TFA) and their concentrations. See Table 1 for an illustrative example. |
| 2. Degradation of Starting Material: Harsh acidic conditions or prolonged high temperatures. | 2. Use Milder Conditions: Consider using a milder catalyst system. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint and avoid degradation. | |
| 3. Side Reactions Dominating: Conditions favoring byproduct formation (e.g., incorrect stoichiometry). | 3. Control Stoichiometry: Add the formaldehyde solution slowly to the reaction mixture to maintain a low concentration and minimize side reactions. A slight excess of the amine may be beneficial.[3] | |
| Multiple Peaks on HPLC/TLC (High Impurity Profile) | 1. Formation of Bis-products or Polymers: High concentration of formaldehyde or reaction temperature is too high. | 1. Dilute & Control Temperature: Run the reaction at a lower concentration. Maintain strict temperature control and add formaldehyde dropwise. |
| 2. Reaction at Aromatic Amine: The aromatic amine of the starting material or product is reacting. | 2. pH Control: Ensure the reaction medium is sufficiently acidic to protonate the primary aliphatic amine, which is necessary for iminium ion formation, while potentially deactivating the aromatic amine towards some side reactions. | |
| 3. N-Methylation: Reductive side reactions are occurring. | 3. Avoid Reductive Conditions: Ensure no external reducing agents are present. If using formic acid as the catalyst, be aware of the potential for Eschweiler-Clarke type side reactions. | |
| Difficulty in Purifying the Final Product | 1. Similar Polarity of Product and Byproducts: Byproducts like N-methylated or isomeric species can have very similar chromatographic behavior to the desired product. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica). Reverse-phase HPLC can also be an effective purification method.[9] |
| 2. Product is an Amine: Amines can streak on silica gel columns. | 2. Modify Mobile Phase: Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent to improve peak shape and separation. | |
| 3. Formation of Salts: The product may have formed a salt with the acid catalyst. | 3. Neutralize Before Extraction: After the reaction is complete, carefully neutralize the mixture with a base (e.g., NaHCO₃, NaOH) before workup and extraction to ensure the product is in its free-base form. |
Data Presentation
Table 1: Illustrative Effect of Acid Catalyst on 7-amino-THIQ Synthesis Yield
This table presents representative data to illustrate potential outcomes based on general principles of the Pictet-Spengler reaction. Actual results may vary.
| Catalyst (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield of 7-amino-THIQ (%) | Key Byproduct Observed (%) |
| Formic Acid (88%) | Water | 90 | 6 | 55% | N-methylated byproduct (~15%) |
| Hydrochloric Acid (4M) | Water | 80 | 12 | 70% | Bis-THIQ species (~10%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane | 40 (reflux) | 8 | 65% | Polymerization products (~12%) |
| Phosphoric Acid (85%) | Water | 90 | 10 | 68% | Unidentified polar impurities (~10%) |
Experimental Protocols
Representative Protocol: Pictet-Spengler Synthesis of 7-amino-THIQ
Disclaimer: This is a representative protocol based on established procedures for similar compounds. Researchers should perform their own risk assessment and optimization.
Materials:
-
3-(2-aminoethyl)aniline (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Hydrochloric Acid (4M aqueous solution)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Triethylamine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-(2-aminoethyl)aniline in 4M hydrochloric acid.
-
Heat the solution to 80°C with stirring.
-
Add the 37% formaldehyde solution dropwise to the reaction mixture over 30 minutes.
-
Maintain the reaction at 80°C and monitor its progress by TLC or LC-MS (typically 8-12 hours).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Prepare a silica gel column.
-
Pre-treat the silica gel with the chosen eluent system containing 1% triethylamine to prevent product streaking.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM), with 1% triethylamine maintained throughout.
-
Collect fractions and analyze by TLC to isolate the pure 7-amino-THIQ.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Main reaction path to 7-amino-THIQ and a potential byproduct route.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
- 5. How formaldehyde reacts with amino acids [ouci.dntb.gov.ua]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
"stability of 1,2,3,4-tetrahydroisoquinolin-7-amine under acidic/basic conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2,3,4-tetrahydroisoquinolin-7-amine under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to degradation under acidic, basic, and oxidative conditions. The tetrahydroisoquinoline core can undergo oxidation to the aromatic isoquinoline, and the amine functional groups are reactive sites. It is crucial to perform forced degradation studies to understand its intrinsic stability.[1][2][3]
Q2: My compound appears to be degrading under acidic conditions. What is the likely degradation pathway?
A2: Under acidic conditions, this compound may be susceptible to acid-catalyzed degradation. While the exact pathway would need experimental confirmation, a plausible route involves protonation of the nitrogen atoms, which could facilitate ring-opening or other rearrangements. For related cyclic aminals, rapid decomposition has been observed in acidic aqueous media.[4] It is also possible for oxidation to the corresponding isoquinolinium salt to occur, especially in the presence of an oxidizing agent.
Q3: I am observing significant degradation of my compound in a basic solution. What could be the cause?
A3: In basic conditions, the primary amine at the 7-position and the secondary amine in the tetrahydroisoquinoline ring can influence reactivity. Base-catalyzed hydrolysis or oxidation can occur. The specific degradation products would depend on the reaction conditions, including temperature and the presence of oxygen.
Q4: What are the expected products of oxidative degradation of this compound?
A4: A likely product of oxidative degradation is the rearomatization of the tetrahydroisoquinoline ring to form the corresponding 7-aminoisoquinoline.[5][6][7] Other potential oxidation products could involve the formation of N-oxides or hydroxylated species on the aromatic ring. It is advisable to use techniques like LC-MS to identify the degradation products.
Troubleshooting Guides
Issue 1: Unexpectedly High Degradation in a Buffered Solution
-
Symptom: You observe a rapid loss of the parent compound in a buffered solution that was expected to be stable.
-
Possible Causes & Troubleshooting Steps:
-
Buffer-Catalyzed Degradation: Certain buffer components can catalyze degradation.
-
Action: Screen a variety of buffers at your target pH to identify a non-reactive buffer system.
-
-
Incorrect pH: The actual pH of your solution may differ from the intended pH.
-
Action: Calibrate your pH meter and verify the pH of the final solution after all components have been added.
-
-
Presence of Metal Ions: Trace metal ion contamination can catalyze oxidative degradation.
-
Action: Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA as a precautionary measure in your formulation.
-
-
Photosensitivity: The compound may be degrading due to exposure to light.
-
Action: Conduct experiments under light-protected conditions (e.g., using amber vials) to assess for photostability.
-
-
Issue 2: Inconsistent Results in Forced Degradation Studies
-
Symptom: You are getting variable degradation profiles for the same stress condition across different experiments.
-
Possible Causes & Troubleshooting Steps:
-
Temperature Fluctuation: Inconsistent temperature control can significantly impact degradation rates.
-
Action: Ensure your heating equipment (water bath, oven) is properly calibrated and maintains a stable temperature.
-
-
Variable Oxygen Exposure: The extent of oxidative degradation can be affected by the amount of dissolved oxygen or headspace oxygen.
-
Action: For consistency, consider purging your solutions with an inert gas like nitrogen or argon if you wish to minimize oxidation, or ensure consistent exposure to air if you are studying oxidative degradation.
-
-
Inconsistent Sample Preparation: Minor variations in the concentration of the stressing agent or the compound can lead to different results.
-
Action: Use calibrated pipettes and follow a standardized sample preparation protocol meticulously.
-
-
Quantitative Data Summary
The following tables present illustrative data from a hypothetical forced degradation study on this compound.
Table 1: Stability of this compound under Acidic and Basic Conditions
| Condition | Temperature (°C) | Time (hours) | % Degradation | Major Degradants Observed |
| 0.1 M HCl | 60 | 24 | 15.2 | Unknown Product 1 |
| 1 M HCl | 60 | 24 | 45.8 | Unknown Product 1, Unknown Product 2 |
| 0.1 M NaOH | 60 | 24 | 8.5 | 7-aminoisoquinoline |
| 1 M NaOH | 60 | 24 | 22.1 | 7-aminoisoquinoline, Unknown Product 3 |
Table 2: Stability of this compound under Oxidative Conditions
| Condition | Temperature (°C) | Time (hours) | % Degradation | Major Degradants Observed |
| 3% H₂O₂ | 25 | 24 | 25.6 | 7-aminoisoquinoline, N-oxide derivative |
| 10% H₂O₂ | 25 | 24 | 68.3 | 7-aminoisoquinoline, N-oxide derivative, others |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.[3]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC or UPLC system with a UV or PDA detector
-
LC-MS system for peak identification
-
pH meter
-
Calibrated oven or water bath
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
3. Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl and 2 M HCl to achieve final concentrations of 0.1 M and 1 M HCl, respectively.
-
Incubate the samples at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before analysis.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
4. Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.2 M NaOH and 2 M NaOH to achieve final concentrations of 0.1 M and 1 M NaOH, respectively.
-
Incubate the samples at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of HCl before analysis.
-
Dilute with mobile phase for HPLC analysis.
5. Oxidative Degradation:
-
To an aliquot of the stock solution, add an appropriate volume of H₂O₂ to achieve the desired final concentration (e.g., 3%).
-
Keep the sample at room temperature and protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute with mobile phase for HPLC analysis.
6. Control Samples:
-
Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for acid/base hydrolysis) and subject it to the same conditions as the stressed samples.
7. Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A typical starting point would be a C18 column with a gradient elution using a mobile phase of water and acetonitrile with an acid modifier like formic acid.
-
Analyze all samples by HPLC.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Use LC-MS to identify the mass of the major degradation products to aid in their structural elucidation.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
Validation & Comparative
Comparative Analysis of 1,2,3,4-Tetrahydroisoquinolin-7-amine and Structurally Related Derivatives in Cancer Research
A detailed examination of the biological activity of 1,2,3,4-tetrahydroisoquinolin-7-amine (7-amino-THIQ) in direct comparison to other substituted tetrahydroisoquinoline (THIQ) analogs reveals a landscape of potent and varied anticancer potential. While a comprehensive side-by-side study remains to be published, analysis of existing research provides valuable insights into the structure-activity relationships (SAR) that govern the efficacy of this class of compounds against various cancer cell lines.
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] Modifications to the THIQ core, particularly substitutions on the aromatic ring and the nitrogen atom, have been extensively explored to develop novel therapeutic agents. This guide focuses on the available data for 7-substituted THIQs and other analogs to contextualize the potential activity of this compound.
Quantitative Comparison of Anticancer Activity
While direct comparative data for this compound is limited in the reviewed literature, the following table summarizes the antiproliferative and kinase inhibitory activities of various other THIQ derivatives against several cancer cell lines. This data provides a baseline for understanding the impact of different substituents on the THIQ scaffold.
| Compound ID | Substitution Pattern | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| GM-3-18 | 2-(4-chlorobenzoyl) | HCT116 (Colon) | KRas Inhibition | 0.9 - 10.7 | [1] |
| GM-3-121 | 2-(4-ethylbenzoyl) | MCF-7 (Breast) | Antiproliferative | 0.43 (µg/mL) | [1] |
| GM-3-121 | 2-(4-ethylbenzoyl) | MDA-MB-231 (Breast) | Antiproliferative | 0.37 (µg/mL) | [1] |
| Compound 9a | Chiral 1,3-disubstituted | DU-145 (Prostate) | Antiproliferative | 0.72 | [2] |
| Compound 9b | Chiral 1,3-disubstituted | DU-145 (Prostate) | Antiproliferative | 1.23 | [2] |
| Compound 7e | 5,6,7,8-THIQ derivative | A549 (Lung) | CDK2 Inhibition | 0.149 | [3] |
| Compound 8d | 5,6,7,8-THIQ derivative | MCF7 (Breast) | DHFR Inhibition | 0.199 | [3] |
| Compound 15 | Tetrahydroquinoline derivative | MCF-7 (Breast) | Antiproliferative | 15.16 | [4] |
| Compound 15 | Tetrahydroquinoline derivative | HepG-2 (Liver) | Antiproliferative | 18.74 | [4] |
| Compound 15 | Tetrahydroquinoline derivative | A549 (Lung) | Antiproliferative | 18.68 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of THIQ derivatives.
Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assay
This protocol describes a general in vitro kinase inhibition assay to determine the potency of THIQ compounds against specific protein kinases.
-
Reagent Preparation: Prepare a reaction buffer, a solution of the kinase of interest, a specific substrate peptide, and ATP.
-
Compound Dilution: Prepare serial dilutions of the THIQ compounds in the assay buffer.
-
Assay Reaction: In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody (e.g., ELISA) or measuring the amount of ATP consumed using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis for NF-κB Pathway Activation
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation status of signaling pathways like NF-κB.
-
Cell Treatment and Lysis: Treat cancer cells with the THIQ compound of interest for a specified time. Lyse the cells to extract total protein or fractionate to obtain cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p65, IκBα).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of THIQ derivatives is essential for understanding their mechanisms. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway often implicated in cancer and a typical experimental workflow.
Caption: A typical experimental workflow for the synthesis and biological evaluation of novel THIQ derivatives.
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomers of 1,2,3,4-Tetrahydroisoquinolin-7-amine: Unlocking Stereospecific Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Chirality in THIQ Derivatives
The spatial arrangement of substituents on the THIQ core dictates the interaction with biological targets. Studies on various 1-substituted THIQ derivatives have consistently demonstrated that enantiomers can exhibit markedly different, and sometimes opposing, pharmacological effects. For instance, the stereochemistry of THIQ-based dopamine receptor agonists and antagonists is a determining factor for their affinity and efficacy. This stereoselectivity arises from the specific three-dimensional requirements of the receptor's binding pocket.
Potential Pharmacological Targets
Based on the broader family of THIQ derivatives, the enantiomers of 1,2,3,4-tetrahydroisoquinolin-7-amine are predicted to interact with several key biological targets, most notably dopamine receptors and monoamine oxidases.
Dopamine Receptor Interaction
The 7-amino substitution on the THIQ ring suggests a potential interaction with dopamine receptors, particularly the D2 and D3 subtypes.[2][3][4] Derivatives of THIQ are known to possess both agonist and antagonist activities at these receptors, playing a crucial role in the regulation of motor control, motivation, and cognition. It is highly probable that the (R)- and (S)-enantiomers of 7-amino-THIQ will display different binding affinities (Ki) and functional activities at these receptors.
Monoamine Oxidase Inhibition
The THIQ scaffold is also a known pharmacophore for monoamine oxidase (MAO) inhibitors.[5] MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and Parkinson's disease. A stereoselective inhibition of MAO-A or MAO-B by the enantiomers of this compound could represent a significant therapeutic advantage.
Data Presentation: A Call for Comparative Analysis
The absence of direct comparative data for the enantiomers of this compound underscores a critical knowledge gap. To facilitate future research in this area, the following tables are presented as templates for organizing and comparing experimental data that would be generated from the protocols outlined in this guide.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor |
| (R)-1,2,3,4-tetrahydroisoquinolin-7-amine | |||||
| (S)-1,2,3,4-tetrahydroisoquinolin-7-amine | |||||
| Reference Compound (e.g., Haloperidol) |
Table 2: Comparative Monoamine Oxidase Inhibition (IC50, µM)
| Compound | MAO-A | MAO-B |
| (R)-1,2,3,4-tetrahydroisoquinolin-7-amine | ||
| (S)-1,2,3,4-tetrahydroisoquinolin-7-amine | ||
| Reference Compound (e.g., Pargyline) |
Experimental Protocols
To empower researchers to fill the existing data gap, detailed methodologies for key experiments are provided below.
Enantioselective Synthesis
The synthesis of enantiomerically pure this compound is the prerequisite for any comparative study. Several strategies for the asymmetric synthesis of THIQ derivatives have been reported, with the Pictet-Spengler and Bischler-Napieralski reactions being the most common.[1] The use of chiral auxiliaries or catalysts can facilitate the stereoselective formation of the desired enantiomer.
Diagram 1: General Workflow for Enantioselective Synthesis and Evaluation
Caption: Workflow for synthesizing and evaluating the enantiomers.
Dopamine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the test compounds for dopamine D2 receptors.
Materials:
-
Membrane Preparation: Rat striatal tissue or cells expressing human dopamine D2 receptors.
-
Radioligand: [³H]-Spiperone (a D2/D3 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: (R)- and (S)-1,2,3,4-tetrahydroisoquinolin-7-amine dissolved in a suitable solvent.
-
96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, the radioligand ([³H]-Spiperone at a final concentration of ~0.2 nM), and the test compound at various concentrations.
-
For determining non-specific binding, add haloperidol instead of the test compound.
-
Initiate the binding reaction by adding the membrane preparation (containing the D2 receptors).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for each enantiomer by analyzing the competition binding data using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Diagram 2: Dopamine Receptor Binding Assay Workflow
Caption: Workflow for the dopamine receptor binding assay.
Monoamine Oxidase Inhibition Assay
This protocol describes a fluorometric assay to measure the inhibition of MAO-A and MAO-B by the test compounds.
Materials:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine (for MAO-A) or benzylamine (for MAO-B).
-
Detection Reagent: A suitable fluorometric probe that reacts with the product of the MAO reaction (e.g., horseradish peroxidase and Amplex Red).
-
Assay Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Test Compounds: (R)- and (S)-1,2,3,4-tetrahydroisoquinolin-7-amine.
-
96-well black microplates and a fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well black plate, add the assay buffer, the MAO enzyme (either MAO-A or MAO-B), and the test compound at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B) and the detection reagent.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 values for each enantiomer by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Diagram 3: Signaling Pathway of MAO Inhibition
Caption: Inhibition of monoamine metabolism by THIQ enantiomers.
Conclusion
The enantiomers of this compound represent a compelling pair of molecules for pharmacological investigation. Based on the extensive literature on related THIQ derivatives, it is highly anticipated that the (R)- and (S)-enantiomers will exhibit distinct pharmacological profiles, particularly in their interactions with dopamine receptors and monoamine oxidases. This guide provides the necessary framework and detailed experimental protocols to encourage and facilitate research into the stereospecific activities of these promising compounds. The elucidation of their individual properties will be a significant step forward in the development of more selective and effective therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroaminoacridine inhibits human and rat brain monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 1,2,3,4-Tetrahydroisoquinolin-7-amine and its 6-amino Isomer
A deep dive into the pharmacological profiles of two closely related tetrahydroisoquinoline isomers reveals significant differences in their biological activities, underscoring the critical role of substituent positioning on the isoquinoline scaffold. This guide provides a comparative overview of the bioactivity of 1,2,3,4-tetrahydroisoquinolin-7-amine and its 6-amino counterpart, supported by available experimental data and detailed methodologies.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. The position of functional groups on this scaffold can dramatically influence the pharmacological properties of the resulting molecules. This comparison focuses on the 7-amino and 6-amino isomers of THIQ, highlighting how a simple positional change of the amino group impacts their interaction with biological targets, particularly the orexin receptors.
Orexin Receptor Antagonism: A Key Differentiator
A significant body of research into THIQ-based compounds has focused on their potential as orexin receptor antagonists. Orexin-1 (OX1) and orexin-2 (OX2) receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating sleep, wakefulness, appetite, and reward pathways. Antagonism of these receptors is a validated therapeutic strategy for the treatment of insomnia.
Structure-activity relationship (SAR) studies on a series of THIQ derivatives have revealed a strong preference for substitution at the 7-position for potent orexin-1 (OX1) receptor antagonism. Conversely, substitution at the 6-position has been generally found to result in a loss of activity at this target. While some 6-amino THIQ derivatives bearing an ester group have demonstrated moderate potency as OX1 receptor antagonists, the parent 6-amino-1,2,3,4-tetrahydroisoquinoline is largely considered inactive in this context.
This disparity in activity highlights the specific steric and electronic requirements of the OX1 receptor binding pocket, where the 7-amino group or other substituents at this position can engage in favorable interactions that are not possible for a substituent at the 6-position.
Quantitative Bioactivity Data
While direct, head-to-head quantitative comparisons of the parent this compound and 1,2,3,4-tetrahydroisoquinolin-6-amine across a range of biological targets are limited in the publicly available literature, the existing data on related derivatives consistently points towards the superior activity of 7-substituted analogs in the context of orexin receptor antagonism.
| Compound/Derivative | Target | Bioactivity (IC50/Ke) | Reference |
| 7-Substituted THIQ Analogs | Orexin-1 Receptor (OX1R) | Potent Antagonism | [1] |
| 6-Substituted THIQ Analogs | Orexin-1 Receptor (OX1R) | Generally Inactive | [1] |
| 6-Amino THIQ with ester group | Orexin-1 Receptor (OX1R) | Moderate Potency (Ke = 427 nM) | [1] |
Signaling Pathways and Experimental Workflow
The biological activity of compounds targeting orexin receptors is often assessed through functional assays that measure changes in intracellular signaling. Orexin receptors, upon activation by their endogenous ligands (orexin-A and orexin-B), primarily couple to Gq/11 proteins, initiating a signaling cascade that leads to an increase in intracellular calcium levels.
Orexin Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by orexin receptors.
Caption: Orexin receptor signaling cascade leading to intracellular calcium release.
Experimental Workflow: Calcium Mobilization Assay
A common method to determine the bioactivity of compounds targeting Gq-coupled receptors like OX1R is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration upon receptor activation or its inhibition by an antagonist.
Caption: Workflow for a calcium mobilization assay to assess orexin receptor antagonism.
Experimental Protocols
Calcium Mobilization Assay for Orexin Receptor Antagonism
This protocol is a generalized procedure for assessing the antagonist activity of compounds at the orexin-1 receptor.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-1 receptor (CHO-OX1) in a suitable growth medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Plate the CHO-OX1 cells into black-walled, clear-bottom 96-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye extrusion from the cells.
-
Aspirate the growth medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
3. Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of the test compounds (this compound and its 6-amino isomer) in the assay buffer.
-
After the dye-loading incubation, wash the cells with assay buffer.
-
Add the diluted test compounds to the respective wells of the cell plate. Include vehicle controls (buffer with no compound) and a positive control antagonist if available.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Agonist Addition and Fluorescence Measurement:
-
Prepare a solution of the orexin-A agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader (e.g., FLIPR) equipped with an automated liquid handling system.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
The instrument's liquid handler then adds the orexin-A solution to all wells simultaneously.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak calcium response and its subsequent decline.
5. Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
The antagonist effect is determined by the reduction in the orexin-A-induced fluorescence signal in the presence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound.
Conclusion
The comparative bioactivity of this compound and its 6-amino isomer provides a compelling example of the profound impact of isomeric substitution on pharmacological activity. While the 7-amino isomer is a promising starting point for the development of potent orexin receptor antagonists, the 6-amino isomer is largely inactive at this target. This difference underscores the importance of precise molecular architecture in drug-receptor interactions and provides valuable insights for the rational design of future therapeutic agents based on the tetrahydroisoquinoline scaffold. Further research is warranted to explore the broader biological activity profiles of these isomers against other potential targets to fully elucidate their therapeutic potential.
References
Validation of 1,2,3,4-Tetrahydroisoquinolin-7-amine as a Versatile Fragment for Lead Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2][3] This guide focuses on the validation of a specific, yet highly versatile building block derived from this scaffold: 1,2,3,4-tetrahydroisoquinolin-7-amine . This fragment offers a unique combination of a rigid bicyclic core, providing defined exit vectors for chemical elaboration, and a strategically placed primary amine that serves as a key interaction point or a handle for further chemical modification.
This document provides a comparative analysis of the performance of leads derived from this fragment against various biological targets, supported by available experimental data and detailed protocols.
Performance Comparison of this compound Derived Leads
While direct fragment screening data for this compound is not extensively published, its validation as a valuable fragment can be inferred from the potent biological activities of its derivatives. The 7-amino group is frequently utilized to introduce pharmacophoric elements that drive target engagement. Below is a summary of quantitative data for various lead compounds incorporating the core fragment, demonstrating its utility across different therapeutic areas.
| Target Class | Lead Compound/Derivative | Biological Target | Activity (IC₅₀/EC₅₀/Kᵢ) | Therapeutic Area |
| Anticancer | GM-3-18 | KRas | 0.9 - 10.7 µM | Oncology |
| GM-3-121 | Angiogenesis | IC₅₀ = 1.72 µM | Oncology | |
| Compound 11t (a THIQ-3-carboxylic acid derivative) | Bcl-2 / Mcl-1 | Kᵢ = 5.2 µM (lead compound) | Oncology | |
| THIQ-based compounds | DHFR / CDK2 | Not specified | Oncology | |
| Anti-bacterial | Compound 143 | Mycobacterial ATP synthetase | IC₅₀ = 1.8 µg/ml | Infectious Disease |
| Neuroprotection | 1-methyl-THIQ | Mitochondrial Complex I | Protective effect against MPP+ | Neurodegenerative Disease |
| Metabolic Disease | Compound 13jE | PPARγ / PTP-1B | EC₅₀ = 85 nM (PPARγ), IC₅₀ = 1.0 µM (PTP-1B) | Diabetes |
| Chemokine Receptor Antagonist | TIQ-15 | CXCR4 | Potent antagonist | Inflammation / Oncology |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize compounds derived from the this compound fragment.
KRas Inhibition Assay
-
Cell Lines: A panel of colorectal cancer cell lines (e.g., Colo320, DLD-1, HCT116, SNU-C1, SW480) are utilized.
-
Method: The assay is typically performed as a synthetic lethal screen in the basal viability of the cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compounds are serially diluted and added to the cells.
-
After a 72-hour incubation period, cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Luminescence is measured, and the data is normalized to vehicle-treated controls to determine the IC₅₀ values.
-
Anti-Angiogenesis Assay
-
Model: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Method: The tube formation assay is a widely accepted in vitro method to assess angiogenesis.
-
Procedure:
-
96-well plates are coated with Matrigel®.
-
HUVECs are seeded onto the Matrigel® in the presence of various concentrations of the test compounds.
-
After an 18-hour incubation, the formation of capillary-like structures (tubes) is observed and photographed under a microscope.
-
The total tube length is quantified using image analysis software.
-
IC₅₀ values are calculated based on the inhibition of tube formation compared to controls.
-
Fluorescence Polarization Assay for Bcl-2/Mcl-1 Binding
-
Principle: This assay measures the binding of a fluorescently labeled ligand to a target protein. When the small fluorescent ligand is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger protein, its rotation slows, leading to an increase in polarization.
-
Procedure:
-
Recombinant Bcl-2 or Mcl-1 protein is incubated with a fluorescently labeled probe (e.g., a known ligand).
-
Test compounds are added in increasing concentrations to compete with the fluorescent probe for binding to the protein.
-
The fluorescence polarization is measured using a plate reader.
-
A decrease in polarization indicates displacement of the probe by the test compound.
-
Kᵢ values are determined by analyzing the concentration-dependent inhibition of binding.
-
Visualizing the Role of this compound in Drug Discovery
The following diagrams, generated using the DOT language, illustrate key concepts in the synthesis and application of this versatile fragment.
Caption: A generalized synthetic route to this compound.
Caption: Workflow illustrating the evolution of the core fragment into a lead compound.
Caption: Inhibition of the KRas signaling pathway by a THIQ-derived compound.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of 1,2,3,4-Tetrahydroisoquinolin-7-amine: A Comparative Guide to a Privileged Scaffold in Drug Design
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of potent biological activity, synthetic accessibility, and favorable pharmacokinetic properties is perpetual. Among the myriad of heterocyclic systems, the 1,2,3,4-tetrahydroisoquinoline (THIQ) framework, and specifically its 7-amino substituted variant, has garnered significant attention as a "privileged scaffold." This guide provides a comprehensive comparison of the 1,2,3,4-tetrahydroisoquinolin-7-amine scaffold against other prominent scaffolds in drug design, supported by experimental data, detailed protocols, and mechanistic insights.
The 1,2,3,4-tetrahydroisoquinoline nucleus is a recurring motif in a vast array of natural products and clinically approved drugs, demonstrating its remarkable ability to interact with a wide range of biological targets.[1][2] This inherent bioactivity has led to the exploration of THIQ derivatives in numerous therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1][2] The 7-amino substitution on the THIQ ring provides a crucial handle for synthetic diversification, allowing for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).[3]
A Head-to-Head Battle of Scaffolds: Performance in Oncology
To contextualize the performance of the 1,2,3,4-tetrahydroisoquinoline scaffold, this section presents a comparative analysis of its anticancer activity against other well-established heterocyclic scaffolds: piperazine and quinoline. The data, summarized in the subsequent tables, is derived from studies evaluating the cytotoxic effects of derivatives of these scaffolds against various cancer cell lines.
Comparative Anticancer Activity: THIQ vs. Piperazine
A study on (1,3')-bis-tetrahydroisoquinolines and pentacyclic piperazine systems revealed their cytotoxic potential against several cancer cell lines. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their efficacy.
| Compound/Scaffold Type | K562 (Myelogenous Leukemia) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) |
| (1,3')-bis-Tetrahydroisoquinoline Derivative | >100 | >100 | >100 |
| Pentacyclic Piperazine Derivative | 24 | 20 | 33 |
Data extracted from a comparative study on bis-tetrahydroisoquinolines and piperazine systems.[4]
In this specific comparison, the pentacyclic piperazine derivative demonstrated greater cytotoxic activity across all three human cancer cell lines compared to the (1,3')-bis-tetrahydroisoquinoline derivative.[4] It is important to note that the substitution patterns on each scaffold play a critical role in their biological activity, and these results represent a specific structural comparison.
Comparative Anticancer Activity: THIQ vs. Quinoline in NF-κB Inhibition
The NF-κB signaling pathway is a crucial regulator of inflammation and is often dysregulated in cancer.[5] A novel quinoline derivative, Q3, has been identified as an inhibitor of this pathway. While a direct head-to-head study with a THIQ derivative is not available, we can compare their reported activities in inhibiting NF-κB.
| Scaffold Type | Target Pathway | Key Findings | Reported Potency |
| 1,2,3,4-Tetrahydroisoquinoline Derivatives | NF-κB Signaling | Inhibit NF-κB nuclear translocation. | - |
| Quinoline Derivative (Q3) | Canonical NF-κB Pathway | Inhibits NF-κB-induced luciferase activity. | Inhibition observed at 5 µM.[5] |
This table highlights that both scaffolds can modulate the NF-κB pathway, a critical target in oncology. While quantitative comparative data from a single study is lacking, the quinoline derivative Q3 shows inhibitory effects at micromolar concentrations.[5]
Diving Deeper: Mechanistic Insights into Anticancer Activity
The anticancer effects of 1,2,3,4-tetrahydroisoquinoline derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most prominent pathways targeted by THIQ derivatives are the PI3K/Akt/mTOR and NF-κB pathways.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Several studies have demonstrated that THIQ derivatives can effectively inhibit this pathway, leading to a reduction in cancer cell proliferation.
Interruption of the NF-κB Signaling Pathway
The NF-κB pathway plays a critical role in inflammation-driven cancers. Upon activation by stimuli like TNF-α, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65/p50 heterodimer to the nucleus, where it promotes the transcription of pro-inflammatory and anti-apoptotic genes. THIQ derivatives have been shown to inhibit this process, thereby suppressing cancer cell survival and proliferation.
Experimental Corner: Protocols for Synthesis and Evaluation
A cornerstone of robust drug discovery is the reproducibility of experimental findings. This section provides detailed methodologies for the synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold and a key biological assay used in its evaluation.
Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and versatile method for the synthesis of tetrahydroisoquinolines.[6][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the β-arylethylamine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or toluene).
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Acid Catalyst: Add a catalytic amount of a protic or Lewis acid (e.g., hydrochloric acid, trifluoroacetic acid, or boron trifluoride etherate).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroisoquinoline derivative.
In Vitro Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., THIQ derivatives and comparative scaffolds) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion: The Promise of the this compound Scaffold
The this compound scaffold represents a highly versatile and promising platform in modern drug discovery. Its presence in numerous bioactive natural products and its synthetic tractability make it an attractive starting point for the development of novel therapeutics. While direct comparative data against other privileged scaffolds is still emerging, the existing evidence strongly suggests that THIQ derivatives possess potent biological activities, particularly in the realm of oncology, through the modulation of critical signaling pathways such as PI3K/Akt/mTOR and NF-κB.
The comparative data presented in this guide, while not exhaustive, provides a valuable snapshot of the performance of THIQ derivatives relative to other established scaffolds. It is evident that the specific substitution patterns and the overall molecular architecture are key determinants of biological activity. Future head-to-head comparative studies will be instrumental in further delineating the unique advantages and therapeutic potential of the this compound scaffold. As our understanding of its structure-activity relationships and mechanisms of action deepens, this privileged scaffold is poised to yield a new generation of innovative and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and inhibition of cancer cell proliferation of (1,3')-bis-tetrahydroisoquinolines and piperazine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. organicreactions.org [organicreactions.org]
A Head-to-Head Comparison of the Biological Activity of THIQ Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Tetrahydroisoquinoline (THIQ) and its derivatives represent a significant class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. The arrangement of substituents on the THIQ core, known as positional isomerism, can profoundly influence the pharmacological profile of these molecules. This guide provides an objective comparison of the biological activity of THIQ positional isomers, supported by available experimental data, to aid researchers in the rational design of novel therapeutics. While direct head-to-head comparisons of positional isomers with identical substituents are not extensively documented in the literature, this guide synthesizes available structure-activity relationship (SAR) data to elucidate the impact of substitution patterns on biological outcomes.
Impact of Substitution Patterns on Biological Activity
The position of functional groups on the THIQ scaffold plays a critical role in determining the molecule's interaction with biological targets. Variations in the substitution pattern on the benzene ring of the THIQ nucleus can significantly alter a compound's potency, selectivity, and overall pharmacological effect.
Anticancer Activity
Numerous studies have explored the anticancer potential of THIQ derivatives. While a direct comparative study of positional isomers is scarce, research on substituted THIQs provides insights into the importance of substituent placement. For instance, studies on 5,8-disubstituted tetrahydroisoquinolines have shown that these compounds can be effective inhibitors of M. tuberculosis in culture and modest inhibitors of ATP synthase.[1] The nature of the substituent at these positions, as well as at the 7-position, was found to be crucial for activity.[1] This suggests that the spatial arrangement of substituents, and thus the isomeric form, is a key determinant of anticancer efficacy.
Neurological and Receptor Binding Activities
THIQ derivatives are well-known for their interactions with the central nervous system, particularly with dopaminergic pathways. The positioning of hydroxyl and methoxy groups on the THIQ ring system is critical for affinity and selectivity towards dopamine receptors.
One study investigated the effects of methyl substituents at the 2 or 4 positions of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, finding that these substitutions had little effect on the interaction with catechol O-methyltransferase (COMT). However, the norepinephrine-depleting activity was sensitive to these changes, with most substitutions eliminating the activity.
Tetrahydropapaveroline (THP), a dopamine-derived THIQ, and its derivatives have been shown to inhibit dopamine uptake through the dopamine transporter (DAT). The Ki values for the inhibition of dopamine uptake by THP and its derivatives were found to be in the micromolar range, indicating a significant interaction with the dopaminergic system.
Quantitative Data Summary
The following table summarizes available quantitative data for various THIQ derivatives. It is important to note that these compounds are not always direct positional isomers with identical substituents, but the data provides valuable insights into the structure-activity relationships of the THIQ scaffold.
| Compound/Isomer Description | Target/Assay | Quantitative Data (e.g., IC50, Ki) | Reference |
| Tetrahydropapaveroline (THP) | Dopamine Transporter (DAT) | Ki ≈ 41 µM | |
| 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Dopamine Transporter (DAT) | Ki ≈ 35 µM | |
| 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4' DHBnTIQ) | Dopamine Transporter (DAT) | Ki ≈ 23 µM | |
| 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline (6,7 DHBnTIQ) | Dopamine Transporter (DAT) | Ki ≈ 93 µM |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
This protocol is used to determine the binding affinity of THIQ isomers to dopamine receptors.
1. Membrane Preparation:
-
Crude membrane preparations are obtained from cell lines stably expressing human recombinant dopamine D1, D2, or D3 receptors, or from tissues rich in these receptors (e.g., corpus striatum).[2]
-
Tissues or cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes.[3]
-
The final membrane pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C.[2][3]
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.[2][4]
-
Each well contains the membrane preparation, a specific radioligand (e.g., [3H]Spiperone), and varying concentrations of the unlabeled THIQ isomer being tested.[2][3]
-
Non-specific binding is determined in the presence of a high concentration of an appropriate unlabeled ligand (e.g., Haloperidol).[2]
-
The plate is incubated to allow binding to reach equilibrium.[4]
3. Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.[2][3][4]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[2][4]
-
The radioactivity retained on the filters is measured using a scintillation counter.[2][3]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[2]
-
The percentage of specific binding is plotted against the logarithm of the THIQ isomer concentration.
-
The IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve.
-
The Ki value (the equilibrium dissociation constant of the isomer) is calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Signaling Pathways and Experimental Workflows
Dopamine Receptor Signaling Pathway
THIQ derivatives often exert their effects by modulating dopamine receptor signaling. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[5][6]
Caption: Dopamine receptor signaling pathways modulated by THIQ isomers.
High-Throughput Screening (HTS) Workflow for THIQ Libraries
The discovery of novel and potent THIQ isomers often involves the screening of large compound libraries. A typical HTS workflow is depicted below.
Caption: A typical workflow for high-throughput screening of THIQ isomer libraries.
References
- 1. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 6-Amino vs. 7-Amino Tetrahydroisoquinoline Derivatives as Orexin-1 Receptor Antagonists
A detailed examination of the structure-activity relationship (SAR) of tetrahydroisoquinoline (THIQ) derivatives reveals a critical difference in the pharmacological activity between compounds substituted at the 6- and 7-positions, particularly in the context of orexin-1 (OX1) receptor antagonism. Experimental data strongly indicates that the position of the amino group on the THIQ scaffold is a key determinant of binding affinity and functional activity, with 7-amino derivatives demonstrating significantly higher potency compared to their 6-amino counterparts.
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a crucial regulator of several physiological processes, including wakefulness, appetite, and reward pathways. Consequently, the development of selective orexin receptor antagonists is a promising avenue for the treatment of various disorders, such as insomnia, anxiety, and substance abuse. Within this therapeutic landscape, THIQ derivatives have emerged as a privileged scaffold for the design of potent and selective OX1 receptor antagonists.
A pivotal study exploring the SAR of THIQ derivatives has highlighted the profound impact of substituent placement on the isoquinoline core. The findings from this research underscore that appropriate substitution at the C-7 position is essential for potent OX1 antagonism, whereas substitution at the C-6 position generally leads to a dramatic decrease or complete loss of activity.[1]
Quantitative Comparison of Binding Affinity
The disparity in activity between 6- and 7-substituted THIQ derivatives is quantitatively illustrated by their respective binding affinities for the OX1 receptor. The following table summarizes the equilibrium dissociation constants (Ke) for representative 6-amino and 7-substituted THIQ compounds. A lower Ke value indicates a higher binding affinity.
| Compound ID | Substitution Pattern | Target Receptor | Binding Affinity (Ke) [nM] |
| 19b | 7-substituted | OX1 | 23.7 |
| 19c | 6-amino with ester | OX1 | 427 |
Data sourced from a study on the importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor.[1]
As the data clearly indicates, the 7-substituted derivative 19b exhibits a significantly higher affinity for the OX1 receptor, with a Ke value in the nanomolar range. In stark contrast, the 6-amino derivative 19c displays a substantially weaker binding affinity, with a Ke value that is over 18-fold higher. This marked difference in potency underscores the critical role of the substitution position in dictating the interaction with the OX1 receptor binding pocket. While some 6-amino compounds with an ester group have shown moderate potency, they are generally less active than their 7-substituted counterparts.[1]
Experimental Protocols
The binding affinities (Ke values) were determined using a functional cell-based assay that measures the ability of the compounds to antagonize the effects of the endogenous ligand, orexin A.
Calcium Mobilization Assay:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human OX1 receptor are cultured in appropriate media.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds (6-amino or 7-amino THIQ derivatives).
-
Agonist Challenge: The cells are then challenged with a fixed concentration of orexin A, the natural agonist for the OX1 receptor.
-
Signal Detection: The intracellular calcium concentration is measured using a fluorescence plate reader. An increase in intracellular calcium upon orexin A stimulation is indicative of receptor activation.
-
Data Analysis: The ability of the test compounds to inhibit the orexin A-induced calcium mobilization is quantified. The IC50 values (the concentration of the antagonist that inhibits 50% of the agonist response) are determined from the dose-response curves. The equilibrium dissociation constants (Ke) are then calculated from the IC50 values using the Cheng-Prusoff equation.
Logical Workflow of Comparative Analysis
The following diagram illustrates the logical workflow for the comparative study of 6-amino versus 7-amino THIQ derivatives, from molecular design to the assessment of biological activity.
Caption: Workflow for comparing 6-amino and 7-amino THIQ derivatives.
Conclusion
References
A Comparative Guide to the Validation of 1,2,3,4-Tetrahydroisoquinolin-7-amine as a Bioisostere for Aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,2,3,4-tetrahydroisoquinolin-7-amine as a potential bioisosteric replacement for the aniline moiety in drug discovery. The strategic substitution of anilines is often employed to mitigate metabolic instability and toxicity issues while aiming to preserve or enhance pharmacological activity.[1][2] This document outlines the key physicochemical and structural comparisons, hypothetical biological performance, and detailed experimental protocols for the validation of this constrained aniline analog.
Introduction to Bioisosterism and Aniline Replacement
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a chemical moiety with another that possesses similar physical and chemical properties, with the goal of eliciting a similar biological response.[3][4] The aniline functional group, while a versatile component in many bioactive molecules, is often associated with metabolic liabilities, including the formation of reactive metabolites that can lead to toxicity.[1] Consequently, the replacement of anilines with suitable bioisosteres is a common objective in drug optimization.[1][2] Saturated, conformationally restricted scaffolds are increasingly being explored as aniline bioisosteres to improve pharmacokinetic profiles.[2][5]
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is present in numerous natural products and synthetic compounds with diverse biological activities.[6][7] By incorporating the aniline-like amino group into the rigid bicyclic structure of THIQ, this compound presents a compelling candidate as a constrained bioisostere of aniline.
Physicochemical and Structural Comparison
A primary consideration for bioisosteric replacement is the similarity in key physicochemical properties that govern molecular interactions and pharmacokinetic profiles. The following table compares calculated properties of this compound with aniline and a known saturated bioisostere, 1-aminonorbornane.
| Property | Aniline | This compound | 1-Aminonorbornane |
| Molecular Formula | C₆H₇N | C₉H₁₂N₂ | C₇H₁₃N |
| Molecular Weight ( g/mol ) | 93.13 | 148.20 | 111.20 |
| logP (calculated) | 0.90 | ~1.5 (estimated) | ~1.8 (estimated) |
| pKa (of the amine) | 4.6 | ~5.0 (estimated for aryl amine) | ~10.5 (for alkyl amine) |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 1 | 2 | 1 |
| Rotatable Bonds | 1 | 1 | 0 |
| Structural Rigidity | Flexible | Rigid | Rigid |
Data for aniline and 1-aminonorbornane are from established chemical databases. Data for this compound are estimated based on its structure.
The constrained nature of the THIQ scaffold reduces the number of rotatable bonds compared to more flexible aniline derivatives, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a biological target.
Hypothetical Biological Performance and Signaling Pathway
To illustrate a potential application, we will consider a hypothetical scenario where an aniline-containing drug acts as an inhibitor of a kinase signaling pathway. The replacement of the aniline moiety with this compound would be intended to maintain or improve inhibitory activity while enhancing metabolic stability.
Caption: Hypothetical kinase signaling pathway inhibited by an aniline-containing drug and its proposed THIQ-7-amine bioisostere.
Experimental Protocols for Validation
The validation of this compound as a bioisostere requires a series of in vitro and in vivo experiments to compare its performance against the parent aniline compound.
A general workflow for the in vitro validation is depicted below.
Caption: General experimental workflow for the in vitro validation of a bioisostere.
a. Target Binding Affinity:
-
Protocol: Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics (k_on, k_off) and affinity (K_D) of the compounds to the purified target protein.
-
Immobilize the target protein on a sensor chip.
-
Flow a series of concentrations of the aniline and THIQ-7-amine analogs over the chip.
-
Measure the change in resonance units to determine binding parameters.
-
b. In Vitro Functional Activity:
-
Protocol: A cell-based reporter assay can be used to determine the functional potency (IC₅₀) of the compounds.
-
Culture cells expressing the target of interest and a downstream reporter gene (e.g., luciferase).
-
Treat the cells with a dose-response range of the aniline and THIQ-7-amine analogs.
-
Measure the reporter gene activity to quantify the inhibition of the signaling pathway.
-
c. Metabolic Stability:
-
Protocol: An in vitro microsomal stability assay can assess the susceptibility of the compounds to phase I metabolism.
-
Incubate the aniline and THIQ-7-amine analogs with liver microsomes and NADPH.
-
Collect samples at various time points.
-
Quantify the remaining parent compound using LC-MS/MS to determine the in vitro half-life (t₁/₂).
-
Following promising in vitro data, in vivo studies in a relevant animal model are necessary.
a. Pharmacokinetic (PK) Studies:
-
Protocol: Single-dose PK studies in rodents can determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.
-
Administer the aniline and THIQ-7-amine analogs to separate groups of animals via intravenous and oral routes.
-
Collect blood samples at predetermined time points.
-
Measure the plasma concentrations of the compounds using LC-MS/MS.
-
Calculate the PK parameters using appropriate software.
-
b. Efficacy Studies:
-
Protocol: In a disease-relevant animal model, the efficacy of the compounds can be compared.
-
Induce the disease state in the animals.
-
Administer the aniline and THIQ-7-amine analogs at various doses.
-
Monitor relevant biomarkers or disease progression endpoints over time.
-
Comparative Data Summary
The following table presents a template for summarizing the experimental data gathered during the validation process.
| Parameter | Aniline Analog | THIQ-7-amine Analog | Fold Change |
| Binding Affinity (K_D, nM) | |||
| Functional Potency (IC₅₀, nM) | |||
| Microsomal Half-life (min) | |||
| Aqueous Solubility (µM) | |||
| In Vivo Half-life (h) | |||
| Oral Bioavailability (%) | |||
| In Vivo Efficacy (ED₅₀, mg/kg) |
Conclusion
The validation of this compound as a bioisostere for aniline requires a systematic and comparative approach. The rigidified structure of the THIQ scaffold offers the potential for improved metabolic stability and binding affinity. The experimental framework provided in this guide outlines the necessary steps to objectively evaluate this hypothesis. Successful validation would establish this compound as a valuable building block in the medicinal chemist's toolbox for overcoming the challenges associated with aniline-containing drug candidates.
References
- 1. cresset-group.com [cresset-group.com]
- 2. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetrahydroisoquinolin-7-amine: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,2,3,4-Tetrahydroisoquinolin-7-amine is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Health and Safety Hazards
This compound presents several significant health and environmental hazards. It is crucial to be aware of these dangers before handling or preparing for disposal.
| Hazard Type | Description |
| Acute Toxicity | Toxic if swallowed. |
| Carcinogenicity | May cause cancer. |
| Skin and Eye Damage | Causes severe skin burns, skin irritation, and serious eye damage[1][2]. |
| Respiratory Irritation | May cause respiratory irritation[1]. |
| Flammability | Combustible liquid. |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is essential. The following steps outline the recommended procedure for the disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Unused or surplus solutions of this compound should be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weigh boats, and absorbent pads, should be considered contaminated and disposed of in the designated solid hazardous waste container.
3. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen," "Corrosive").
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from heat sources and incompatible materials.
4. Rinsing and Decontamination:
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate from this process is considered hazardous and must be collected and disposed of as liquid hazardous waste[3].
-
Glassware: Contaminated glassware should be decontaminated by washing with an appropriate solvent. The solvent wash should be collected as hazardous waste.
5. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal company[1]. Contact your institution's EHS office to arrange for a pickup.
-
Prohibited Disposal Methods: Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for 1,2,3,4-Tetrahydroisoquinolin-7-amine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1,2,3,4-Tetrahydroisoquinolin-7-amine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Face Shield | In addition to goggles, a face shield should be used to offer full facial protection against splashes.[3] | |
| Hand Protection | Chemical-resistant Gloves | Wear compatible, chemical-impermeable gloves.[1][4] Gloves must be inspected before use, and proper removal technique should be followed to avoid skin contact.[4] |
| Body Protection | Protective Clothing | Wear fire/flame resistant and impervious clothing.[1][2] A long-sleeved, seamless, and disposable gown that closes in the back is recommended.[3] |
| "Bunny Suit" Coveralls | For head-to-toe protection, especially when handling larger quantities or in situations with a higher risk of exposure, consider using "bunny suit" coveralls.[3] | |
| Shoe Covers | Use disposable, skid-resistant, and water-resistant shoe covers.[3] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a government-approved full-face respirator.[1][4] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][5]
-
Ensure that a safety shower and eye wash station are readily accessible.[4]
-
Remove all sources of ignition, as the substance may be combustible.[6]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][2][5][7]
2. Handling the Chemical:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.
-
Store in a locked-up area accessible only to qualified or authorized personnel.[5][6]
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Contaminated clothing should be removed immediately and washed before reuse.[1]
-
Adhered or collected material from spills should be promptly disposed of in suitable, closed containers.[1][5][7]
Emergency Procedures
-
In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or Poison Control Center immediately.[1][5]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
